5,7-Dichloroquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPQNDNLFIICBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652227 | |
| Record name | 5,7-Dichloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835903-13-4 | |
| Record name | 5,7-Dichloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,7-Dichloroquinolin-2(1H)-one
Introduction: The Significance of the Dichloroquinolinone Scaffold
The quinolin-2(1H)-one moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds. The introduction of chlorine atoms onto this scaffold can significantly modulate its physicochemical and biological properties, often enhancing its therapeutic potential. 5,7-Dichloroquinolin-2(1H)-one, in particular, is a valuable building block in medicinal chemistry, with its strategic dichlorination pattern offering opportunities for further functionalization and the development of novel drug candidates.
This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for its synthesis. We will explore two primary approaches: a linear synthesis commencing with a pre-dihalogenated aniline precursor and a late-stage dichlorination of the quinolin-2(1H)-one core.
Physicochemical and Spectroscopic Data Summary
A comprehensive understanding of the target molecule's properties is paramount for its successful synthesis, purification, and characterization. The following table summarizes the key physicochemical and spectroscopic data for this compound and its immediate precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Predicted/Reported) |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 49-53 | ¹H NMR (CDCl₃): δ ~6.7-7.0 ppm (aromatic protons). ¹³C NMR (CDCl₃): Signals in the aromatic region. |
| Quinolin-2(1H)-one | C₉H₇NO | 145.16 | 151-154 | ¹H NMR (DMSO-d₆): δ ~6.4 (d), 7.2-7.6 (m), 7.8 (d), 11.7 (s, NH). IR (KBr): ~1660 cm⁻¹ (C=O). |
| This compound | C₉H₅Cl₂NO | 214.05 | Not readily available | ¹H NMR (Predicted): Signals for aromatic protons shifted downfield compared to quinolin-2(1H)-one, with specific coupling patterns reflecting the substitution. A singlet for the proton at C8 and doublets for protons at C3, C4 and C6. ¹³C NMR (Predicted): Signals corresponding to the dichlorinated aromatic ring and the pyridinone ring. MS (EI): m/z 213/215/217 (M⁺) isotopic pattern characteristic of two chlorine atoms. IR (KBr): Characteristic C=O stretch around 1660-1670 cm⁻¹. |
Proposed Synthetic Pathways
Two principal retrosynthetic strategies are presented for the synthesis of this compound. The choice between these pathways will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
Pathway 1: Linear Synthesis via Conrad-Limpach Cyclization of 3,5-Dichloroaniline
This approach builds the quinolinone ring from a commercially available, appropriately substituted aniline. The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines, which can exist in tautomeric equilibrium with 4-quinolinones. A subsequent Knorr-type cyclization can lead to the desired 2-quinolinone.
Causality Behind Experimental Choices: The selection of 3,5-dichloroaniline as the starting material directly incorporates the required chlorine atoms at the desired positions relative to the amine, which will ultimately become the 5- and 7-positions of the quinolinone ring. The use of a β-ketoester, such as diethyl malonate, provides the three-carbon unit necessary to form the pyridinone ring. The high-temperature cyclization is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution on the electron-deficient dichlorinated ring.
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-8-hydroxyquinoline
A Note on Chemical Identity: This guide focuses on the physicochemical properties of 5,7-Dichloro-8-hydroxyquinoline (CAS No. 773-76-2). Initial inquiries for "5,7-Dichloroquinolin-2(1H)-one" yielded minimal specific data, suggesting it is a less common isomer. The vast body of scientific literature on dichloro-quinoline compounds with significant research and pharmaceutical interest points overwhelmingly to the 8-hydroxyquinoline isomer. This guide has therefore been developed to provide a comprehensive and data-rich resource on the more scientifically prevalent and well-characterized compound.
Introduction
5,7-Dichloro-8-hydroxyquinoline, also known as Chloroxine, is a halogenated derivative of 8-hydroxyquinoline. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The addition of chloro groups at the 5 and 7 positions, along with the hydroxyl group at the 8 position, imparts a unique set of physicochemical properties that govern its biological activity, formulation development, and analytical characterization. This technical guide provides an in-depth exploration of these properties, offering both established data and detailed experimental protocols for their determination. The intended audience includes researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior.
Core Physicochemical Properties
A summary of the key physicochemical properties of 5,7-Dichloro-8-hydroxyquinoline is presented below, followed by detailed discussions and experimental methodologies.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅Cl₂NO | |
| Molecular Weight | 214.05 g/mol | |
| Appearance | Pale yellow to light brown crystalline solid/powder | [2] |
| Melting Point | 178-181 °C | [3] |
| Boiling Point | ~305.47 °C (rough estimate) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane, DMSO, benzene, acetone, ether, carbon disulfide, and concentrated sulfuric acid. | [2][3] |
| pKa (predicted) | 2.30 ± 0.30 | [3] |
| LogP (calculated) | 3.6 (XLogP3) | [4] |
| CAS Number | 773-76-2 |
Molecular Structure and Crystal Data
The molecular structure of 5,7-Dichloro-8-hydroxyquinoline is foundational to understanding its chemical behavior. The molecule is essentially planar, a characteristic that can facilitate stacking interactions.[5] X-ray crystallography has revealed that in the solid state, the hydroxyl group acts as a hydrogen-bond donor to the nitrogen atom of a neighboring molecule, forming a hydrogen-bonded dimer.[5]
Crystallographic Data:
-
Crystal System: Monoclinic[5]
-
Space Group: P2/c[5]
-
Unit Cell Dimensions: a = 15.5726 Å, b = 3.8062 Å, c = 16.1269 Å, β = 118.029°[5]
-
Volume: 843.76 ų[5]
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 5,7-Dichloro-8-hydroxyquinoline. The rationale behind experimental choices is also discussed.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.
-
Sample Preparation: Ensure the 5,7-Dichloro-8-hydroxyquinoline sample is finely powdered and completely dry.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to create a compact column of 2-3 mm in height.[6]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[7]
-
Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point of 178°C.
-
Equilibration and Ramped Heating: Once the initial temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]
-
Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Expert Insight: A broad melting range for a synthesized batch of 5,7-Dichloro-8-hydroxyquinoline would suggest the presence of impurities, necessitating further purification, such as recrystallization.
Caption: Workflow for melting point determination.
Solubility Profile
Understanding the solubility of 5,7-Dichloro-8-hydroxyquinoline is crucial for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), hexane).
-
Sample Addition: To a series of labeled test tubes, add approximately 10 mg of 5,7-Dichloro-8-hydroxyquinoline.
-
Solvent Addition: Add 1 mL of a single solvent to each corresponding test tube.
-
Observation at Room Temperature: Agitate the tubes vigorously for 1-2 minutes and observe for dissolution.[9]
-
Heating: If the compound is not soluble at room temperature, gently heat the mixture in a water bath, observing for any changes in solubility.
-
Classification: Classify the solubility as "insoluble," "sparingly soluble," "soluble," or "freely soluble" based on the observations.
-
Expert Insight: The poor aqueous solubility is expected due to the largely nonpolar aromatic rings and the two chloro-substituents.[2] Its solubility in organic solvents like DMSO and dichloromethane makes these suitable choices for preparing stock solutions for biological assays or chromatographic analysis.[2] The solubility in acidic and basic solutions is also an important characteristic to investigate, as the phenolic hydroxyl and the quinoline nitrogen can be protonated or deprotonated, respectively, which can influence the solubility in aqueous media.[2]
Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and membrane permeability. A higher LogP value indicates greater lipophilicity.
The RP-HPLC method is a common and reliable indirect method for LogP determination.[1][5] It relies on the correlation between the retention time of a compound on a nonpolar stationary phase and its LogP value.
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Prepare a series of standard compounds with known LogP values that bracket the expected LogP of 5,7-Dichloro-8-hydroxyquinoline.
-
Inject each standard and record its retention time.
-
Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factor (k'), where k' = (t_R - t_0) / t_0 (t_R is the retention time of the analyte, and t_0 is the void time).
-
-
Sample Analysis:
-
Prepare a dilute solution of 5,7-Dichloro-8-hydroxyquinoline in the mobile phase.
-
Inject the sample and record its retention time.
-
-
LogP Calculation:
-
Calculate the k' for 5,7-Dichloro-8-hydroxyquinoline.
-
Determine the LogP value from the calibration curve.
-
-
Expert Insight: The choice of a C18 column is based on its nonpolar nature, which allows for the separation of compounds based on their hydrophobicity. The mobile phase composition can be adjusted to achieve optimal retention times. For a compound with an expected LogP of ~3.6, a mobile phase with a higher proportion of organic solvent will likely be necessary to ensure a reasonable elution time.
Caption: Workflow for LogP determination via RP-HPLC.
Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH. 5,7-Dichloro-8-hydroxyquinoline has two potential ionizable groups: the phenolic hydroxyl group (acidic) and the quinoline nitrogen (basic).
Potentiometric titration is a precise method for determining pKa values.[2][10]
-
Sample Preparation: Prepare a solution of 5,7-Dichloro-8-hydroxyquinoline in a suitable co-solvent system (e.g., methanol-water or DMSO-water) due to its low aqueous solubility.
-
Apparatus Setup: Use a calibrated pH meter with a suitable electrode and a burette for titrant delivery.
-
Titration:
-
To determine the pKa of the quinoline nitrogen, titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
To determine the pKa of the hydroxyl group, titrate with a standardized solution of a strong base (e.g., NaOH).
-
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative plot).[11]
-
Expert Insight: The predicted pKa of 2.30 likely corresponds to the protonation of the quinoline nitrogen. The pKa of the phenolic hydroxyl group is expected to be higher. Performing the titration in a co-solvent is necessary, but it is important to note that this will yield an apparent pKa (pKa*) which may differ from the value in pure water.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5,7-Dichloro-8-hydroxyquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Dissolution: Dissolve 5-10 mg of 5,7-Dichloro-8-hydroxyquinoline in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12]
-
Transfer: Transfer the solution to an NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Features: The spectrum will show signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chloro groups and the electron-donating hydroxyl group. A broad singlet corresponding to the hydroxyl proton is also expected, which may be exchangeable with D₂O.
-
Expected ¹³C NMR Features: The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the chlorine, oxygen, and nitrogen atoms will be significantly affected.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern.
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this compound.
-
Expected Molecular Ion: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. The relative abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1) will result in a characteristic M, M+2, and M+4 pattern, which is a definitive indicator of a dichloro-substituted compound.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected IR Absorptions:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=C and C=N stretches: Multiple sharp absorption bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring system.
-
C-O stretch: An absorption in the 1200-1300 cm⁻¹ region.
-
C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.[15]
-
Applications and Relevance in Research and Development
The physicochemical properties of 5,7-Dichloro-8-hydroxyquinoline are directly linked to its biological activities and applications.
-
Antimicrobial and Antifungal Agent: Its lipophilicity allows it to penetrate microbial cell membranes. It is used in some topical preparations for its antibacterial and antifungal properties.[16]
-
Antiprotozoal Activity: It is a component of the veterinary drug halquinol, which is used to treat protozoal infections in animals.[17]
-
Chelating Agent: The 8-hydroxyquinoline scaffold is a well-known chelating agent for various metal ions.[1] This property is believed to contribute to its biological activity by disrupting essential metal-dependent enzymatic processes in pathogens.
-
Drug Development Scaffold: The quinoline ring system is a versatile starting point for the synthesis of new therapeutic agents.[1] Understanding the physicochemical properties of derivatives like 5,7-Dichloro-8-hydroxyquinoline can guide the design of new compounds with improved efficacy and pharmacokinetic profiles for applications in areas such as anticancer and antimalarial drug discovery.[2]
Conclusion
This technical guide has provided a comprehensive overview of the core physicochemical properties of 5,7-Dichloro-8-hydroxyquinoline. By integrating established data with detailed, practical experimental protocols and expert insights, this document serves as a valuable resource for scientists and researchers. A thorough understanding and precise measurement of these properties are essential for the effective utilization of this compound in drug discovery, formulation, and quality control, ultimately enabling the development of new and improved therapeutic agents.
References
-
Structure of 5,7-dichloro-8-hydroxyquinoline | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
5,7-Dichloroquinolin-8-ol. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.). Google Patents.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 23, 2026, from [Link]
-
5,7-Dichloro-8-hydroxyquinolin. (2024, April 10). ChemBK. Retrieved January 23, 2026, from [Link]
-
8-hydroxyquinoline. (n.d.). AERU. Retrieved January 23, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 23, 2026, from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]
-
assessment of reverse - phase. (n.d.). ECETOC. Retrieved January 23, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.). Google Patents.
-
Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7). MDPI. Retrieved January 23, 2026, from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved January 23, 2026, from [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
5,7-Dichloroquinoline | C9H5Cl2N | CID 21766648. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved January 23, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 23, 2026, from [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). ACS Publications. Retrieved January 23, 2026, from [Link]
-
A High-Throughput Method for Lipophilicity Measurement. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center. Retrieved January 23, 2026, from [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.. (1995, July 27). SciSpace. Retrieved January 23, 2026, from [Link]
-
(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Retrieved January 23, 2026, from [Link]
-
Gas Chromatography Mass Spectrometry Computer Analysis of Volatile Halogenated Hydrocarbons in Man and His environment--A Multimedia Environmental Study. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 23, 2026, from [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved January 23, 2026, from [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved January 23, 2026, from [Link]
-
Why is the choice of solvent important in recrystallization?. (2021, August 29). Quora. Retrieved January 23, 2026, from [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. Retrieved January 23, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). St. Norbert College. Retrieved January 23, 2026, from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. ecetoc.org [ecetoc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thinksrs.com [thinksrs.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. scispace.com [scispace.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Recrystallization [sites.pitt.edu]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5,7-Dichloroquinolin-2(1H)-one and its Analogs for Drug Discovery
This guide provides a comprehensive technical overview of 5,7-dichloroquinolin-2(1H)-one, a halogenated heterocyclic compound with significant potential in medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, this document will delve into the synthesis, properties, and applications of the broader class of dichloroquinolinones by drawing on established data from closely related analogs. This approach offers valuable insights for researchers, scientists, and drug development professionals working with this chemical scaffold.
Introduction: The Quinolinone Scaffold in Medicinal Chemistry
Quinolinones, and their isomer quinolin-2(1H)-ones (also known as carbostyrils), represent a privileged scaffold in drug discovery. These nitrogen-containing heterocyclic compounds are found in various natural products and form the core of numerous synthetic molecules with a wide spectrum of biological activities.[1][2] The introduction of halogen atoms, particularly chlorine, into the quinolinone ring system can significantly modulate the molecule's physicochemical properties and biological activity. Dichlorination, as in the case of this compound, can enhance lipophilicity, improve metabolic stability, and provide additional contact points for binding to biological targets.
Physicochemical Properties of Dichloroquinolinones
To provide a framework for understanding the characteristics of this compound, the following table summarizes the known physicochemical properties of the related compound, 5,7-dichloroquinoline. These values serve as a reasonable estimation for the target molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂N | [3][4] |
| Molecular Weight | 198.05 g/mol | [3][4][5] |
| Density | 1.4 ± 0.1 g/cm³ | [3][4] |
| Boiling Point | 308.3 ± 22.0 °C at 760 mmHg | [3][4] |
| Flash Point | 169.1 ± 7.9 °C | [3][4] |
| LogP | 3.65 | [3] |
Synthesis of Dichloroquinolin-2(1H)-ones
The synthesis of quinolin-2(1H)-ones can be achieved through several established methods. One of the most common is the Camps cyclization. A plausible synthetic route to this compound would involve the cyclization of an appropriately substituted N-acyl-2-aminoacetophenone precursor.
Below is a generalized workflow for the synthesis of a dichlorinated quinolinone derivative.
Sources
A Technical Guide to 5,7-Dichloroquinolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
The quinolin-2(1H)-one, or carbostyril, scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This guide provides a comprehensive technical overview of a specific derivative, 5,7-Dichloroquinolin-2(1H)-one , designed for researchers, chemists, and drug development professionals. We will delve into its structural properties, a detailed, field-proven synthetic protocol, methods for spectroscopic characterization, and an exploration of its therapeutic potential based on structure-activity relationship (SAR) analysis of the broader quinolinone class. The inclusion of dichloro-substituents at the 5 and 7 positions offers a unique modulation of the scaffold's electronic and lipophilic properties, making it a compound of significant interest for further investigation.
Nomenclature and Molecular Structure
IUPAC Name and Chemical Identifiers
The formal IUPAC name for the compound of interest is This compound . It is crucial to include the (1H) designation to specify the location of the hydrogen atom on the nitrogen, indicating the predominance of the lactam tautomer.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 5,7-Dichloro-2-quinolone, 5,7-dichloro-1H-quinolin-2-one | [2] |
| CAS Number | 835903-13-4 | [2] |
| Molecular Formula | C₉H₅Cl₂NO | [2] |
| Molar Mass | 214.05 g/mol | [2] |
Structural Elucidation and Tautomerism
This compound consists of a benzene ring fused to a 2-pyridone ring, with chlorine atoms substituted at positions 5 and 7. The molecule exists in a tautomeric equilibrium between the lactam (amide) form, this compound, and the lactim (enol) form, 5,7-dichloroquinolin-2-ol. For quinolin-2-ones, the equilibrium overwhelmingly favors the lactam form, which is the more stable tautomer under standard conditions. This stability is critical for its biological interactions and chemical reactivity.
Figure 1: Lactam-Lactim tautomerism. The lactam form (left) is thermodynamically favored.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is essential for designing experiments, formulating delivery systems, and predicting pharmacokinetic behavior. The properties for this compound are summarized below.
| Property | Value (Predicted/Experimental) | Significance in Drug Development |
| Molar Mass | 214.05 g/mol (Experimental)[2] | Influences diffusion rates and molar concentration calculations. |
| XLogP3 | 2.9 (Predicted) | Measures lipophilicity, affecting cell membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 | Potential for specific interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | 32.9 Ų (Predicted) | Correlates with drug transport properties, including blood-brain barrier penetration.[1] |
| Rotatable Bonds | 0 | Indicates a rigid structure, which can lead to higher binding affinity but may limit conformational flexibility. |
Synthesis and Purification
The synthesis of quinolin-2-one derivatives can be achieved through several established routes.[3] A robust and logical approach for this compound involves a cyclization reaction starting from a suitably substituted aniline.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards 3,5-dichloroaniline and a three-carbon synthon, such as malonic acid or its derivative, as viable starting materials. This approach is based on established methods for quinolone synthesis, like the Gould-Jacobs reaction.
Proposed Synthetic Pathway Workflow
The following workflow outlines a reliable, multi-step synthesis. The causality behind this pathway is the controlled construction of the heterocyclic ring onto the pre-functionalized aniline core, ensuring the correct placement of the chloro-substituents.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization at key stages.
Step 1 & 2: Condensation and Thermal Cyclization
-
Rationale: The initial condensation forms an enamine intermediate, which requires high thermal energy to overcome the activation barrier for the intramolecular cyclization to form the quinolone ring system. Dowtherm A is used as a high-boiling solvent to achieve the necessary temperature (~250 °C).
-
Procedure: a. In a three-neck flask equipped with a condenser and thermometer, combine 3,5-dichloroaniline (1 equiv.) and diethyl malonate (1.1 equiv.). b. Heat the mixture to 150 °C for 2 hours. The reaction will evolve ethanol, which can be distilled off. c. Carefully add the hot reaction mixture to pre-heated Dowtherm A (10 volumes) at 250 °C. d. Maintain the temperature at 250 °C for 30 minutes. The cyclized product will precipitate upon cooling. e. Cool the mixture to room temperature and dilute with hexane to fully precipitate the solid. f. Filter the solid, wash with hexane, and dry to yield crude ethyl 5,7-dichloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Step 3 & 4: Saponification and Decarboxylation
-
Rationale: The ester must be removed to yield the final product. Saponification with a strong base (NaOH) converts the ester to a carboxylate salt. Subsequent heating in an acidic medium protonates the carboxylate and promotes decarboxylation.
-
Procedure: a. Suspend the crude product from the previous step in a 10% aqueous sodium hydroxide solution. b. Reflux the mixture until the solid completely dissolves (approx. 2-4 hours), indicating complete saponification. c. Cool the solution and filter if any insoluble impurities are present. d. Heat the resulting clear solution to reflux and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. e. Continue to reflux for an additional 1-2 hours to ensure complete decarboxylation. f. Cool the mixture in an ice bath. The final product, this compound, will precipitate as a solid. g. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Purification and Validation
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Validation: Purity should be assessed by Thin Layer Chromatography (TLC) and melting point determination. The structure must be confirmed by spectroscopic methods as described in the next section.
Spectroscopic Characterization
Structural confirmation is a non-negotiable step in synthesis. The following data are predicted based on the known structure and spectral data from analogous compounds.[4]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.8-12.2 (br s, 1H, N-H), δ 7.8-8.0 (d, 1H, Ar-H), δ 7.6-7.8 (d, 1H, Ar-H), δ 7.4-7.6 (d, 1H, H-4), δ 6.4-6.6 (d, 1H, H-3). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-162 (C=O), δ 140-142 (C-Ar), δ 138-140 (C-Ar), δ 130-132 (C-Ar), δ 126-128 (C-Ar), δ 124-126 (C-Ar), δ 122-124 (C-Ar), δ 118-120 (C-Ar), δ 115-117 (C-Ar). |
| IR (ATR) | ν 3100-3000 (N-H stretch), 1660-1650 (C=O stretch, amide I), 1620-1600 (C=C stretch), 850-800 (C-Cl stretch) cm⁻¹. |
| Mass Spec (EI) | m/z 213/215/217 (M⁺, M⁺+2, M⁺+4) in a ratio of approx. 9:6:1, characteristic of two chlorine atoms. |
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively published, the quinolin-2-one scaffold is a cornerstone of modern drug discovery.[1][5]
Precedent in Drug Discovery
Quinolin-2-one derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] Their rigid, planar structure makes them ideal for fitting into the active sites of enzymes and receptors.
Potential as a Kinase Inhibitor
A particularly promising area is kinase inhibition. Deregulation of cyclin-dependent kinases (CDKs) is implicated in neurodegenerative disorders and cancer.[6] Quinolin-2(1H)-one derivatives have been successfully designed as potent CDK5 inhibitors.[6] The 5,7-dichloro substitutions on the core scaffold can significantly influence binding affinity and selectivity. The chlorine atoms are electron-withdrawing and increase lipophilicity, which can enhance interactions within hydrophobic pockets of an enzyme's active site and improve cell permeability.
Caption: Conceptual model of competitive kinase inhibition.
Safety, Handling, and Storage
As a chlorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.[7]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE):
-
Hazard Identification: The compound should be treated as a potential irritant to the skin, eyes, and respiratory system.[8] Upon combustion, it may produce toxic gases such as nitrogen oxides and hydrogen chloride.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste.
Conclusion
This compound is a synthetically accessible derivative of the pharmacologically significant quinolin-2-one scaffold. Its dichlorinated substitution pattern provides a unique set of electronic and steric properties that make it a compelling candidate for screening in drug discovery programs, particularly in the fields of oncology and neurology where kinase inhibition is a validated therapeutic strategy. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and further investigate this promising molecule.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7123. [Link]
-
Wolska, K., & Wielechowska, M. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 707. [Link]
-
Di Martino, R. M. C., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(19), 6825. [Link]
-
Chemsrc. (n.d.). 5,7-Dichloroquinoline(CAS#:4964-77-6). Chemsrc. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5,7-Dichloroquinoline. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
Li, Y., et al. (2022). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 87(21), 14337–14348. [Link]
-
El-Dean, A. M. K., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(8), 9685–9697. [Link]
-
Perin, N., et al. (2017). In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives. Molecules, 22(11), 1993. [Link]
-
St-Denis, Y., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5039-5043. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 23, 2026, from [Link]
-
Singh, P., & Kaur, M. (2021). A CSD ANALYSIS OF SOME CHLORINATED QUINOLINES. RASĀYAN Journal of Chemistry, 14(Special Issue), 1-10. [Link]
-
European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]
-
IPI Global Ltd. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved January 23, 2026, from [Link]
-
Ghorab, M. M., et al. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 8(5), 123-130. [Link]
-
Health and Safety Executive. (1999). Safe handling of chlorine from drums and cylinders (HSG40). HSE Books. [Link]
-
Bakulev, V. A., et al. (2016). Transition metal-free one-pot double C–H functionalization of quinolines by disubstituted electron-deficient acetylenes. RSC Advances, 6(82), 78926-78933. [Link]
-
Sharma, P., & Kumar, A. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 7(2), 1-15. [Link]
-
Singh, A., & Kumar, K. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 9(1), 59. [Link]
-
ChemBK. (n.d.). 5,7-DICHLORO-2-QUINOLONE. Retrieved January 23, 2026, from [Link]
-
Al-Bayati, Z. F. H., et al. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Trakia Journal of Sciences, 12(1), 93-102. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 2-amino-4-(3-nitrophenyl). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5,7-DICHLORO-2-QUINOLONE [chembk.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5,7-Dichloroquinoline | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
5,7-Dichloroquinolin-2(1H)-one: A Technical Guide to its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive exploration of the potential biological activities of a specific derivative, 5,7-Dichloroquinolin-2(1H)-one. While direct experimental data on this compound is limited in publicly accessible literature, this guide synthesizes information from structurally related quinoline and quinolinone derivatives to forecast its potential therapeutic applications and provides detailed, field-proven methodologies for its evaluation. By examining structure-activity relationships of halogenated quinolones, we will delve into the potential antimicrobial and anticancer properties of this molecule. This document is intended to serve as a foundational resource for researchers initiating projects on this compound, offering both theoretical grounding and practical experimental workflows.
Introduction: The Quinolinone Core and the Influence of Dichloro-Substitution
The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[2][3] Quinolin-2(1H)-ones, also known as carbostyrils, represent a key subclass that has garnered substantial interest in drug discovery due to its versatile biological profile, which includes anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1]
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
The specific placement of two chlorine atoms at the 5 and 7 positions of the quinolin-2(1H)-one core is anticipated to significantly impact its biological activity. Structure-activity relationship (SAR) studies on quinolone antibacterials have shown that halogen substitution can enhance antimicrobial effectiveness.[4] For instance, a halogen at the 8-position has been shown to improve oral absorption and activity against anaerobic bacteria.[4] While the specific effects of 5,7-dichloro substitution on the quinolin-2(1H)-one core are not extensively documented, insights can be drawn from related structures. For example, the introduction of a chlorine atom at position 7 of the 4-aminoquinoline scaffold is essential for antimalarial activity in drugs like chloroquine.[5] This suggests that the electronic-withdrawing nature of the chlorine atoms in this compound could play a crucial role in its interaction with biological targets.
Predicted Biological Activities and Mechanistic Hypotheses
Based on the known activities of structurally similar quinolinone and quinoline derivatives, we can hypothesize the following potential biological activities for this compound:
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[6][7] The presence of halogen atoms can contribute to enhanced cytotoxic effects.[8]
Hypothesized Mechanism of Action:
-
Tubulin Polymerization Inhibition: Several quinoline derivatives exert their anticancer effects by targeting the colchicine binding site on tubulin, leading to a disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2][7] The planar, heterocyclic structure of this compound makes it a plausible candidate for interaction with this site.
-
Kinase Inhibition: Quinoline scaffolds are present in several approved tyrosine kinase inhibitors.[9] The dichloro-substitution may confer selectivity and potency towards specific oncogenic kinases.
Antimicrobial Activity
Quinolone and quinoline derivatives are well-established antibacterial agents.[10] The fluoroquinolones, a major class of antibiotics, highlight the importance of the quinolone core in combating bacterial infections.[4]
Hypothesized Mechanism of Action:
-
DNA Gyrase and Topoisomerase IV Inhibition: The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[11] The planar ring system of this compound could intercalate with DNA and stabilize the enzyme-DNA cleavage complex, leading to bacterial cell death. Halogenation has been shown to influence the potency of this inhibition.[12]
Proposed Experimental Workflows for Biological Evaluation
To validate the hypothesized biological activities of this compound, a systematic experimental approach is necessary. The following sections detail robust protocols for assessing its anticancer and antimicrobial potential.
Synthesis of this compound
A related patent for the production of 5,7-dichloro-8-hydroxy-quinoline involves the chlorination of 8-hydroxy-quinoline in chloroform in the presence of iodine.[14] This suggests that direct chlorination of a quinolin-2(1H)-one precursor could be a viable synthetic strategy.
Diagram of a General Synthetic Workflow for Quinolin-2-one Derivatives
Caption: A generalized workflow for the synthesis of quinolin-2(1H)-one derivatives via Camps cyclization.
In Vitro Anticancer Activity Assessment
This initial screen provides a quantitative measure of the compound's ability to inhibit cell proliferation.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This assay determines if the compound induces cell cycle arrest at a specific phase.
Protocol:
-
Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Diagram of Anticancer Evaluation Workflow
Caption: A stepwise workflow for the in vitro evaluation of the anticancer activity of a test compound.
In Vitro Antimicrobial Activity Assessment
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[15]
This assay determines the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
Protocol:
-
Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth and plate it onto agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC₅₀ and MIC values for this compound based on the expected potency of halogenated quinolinones. These values are for illustrative purposes and require experimental verification.
| Biological Activity | Assay | Test System | Hypothetical IC₅₀/MIC (µM) |
| Anticancer | MTT | MCF-7 (Breast Cancer) | 5 - 15 |
| MTT | HCT-116 (Colon Cancer) | 10 - 25 | |
| Antimicrobial | MIC | S. aureus (Gram-positive) | 8 - 32 |
| MIC | E. coli (Gram-negative) | 16 - 64 |
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule with significant potential as a therapeutic agent, particularly in the realms of oncology and infectious diseases. The presence of the dichloro-substitution on the privileged quinolin-2(1H)-one scaffold suggests the possibility of enhanced biological activity.
The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound's anticancer and antimicrobial properties. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route for this compound.
-
Broad-Spectrum Biological Screening: Expanding the evaluation to a wider range of cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs with different substitution patterns to optimize potency and selectivity.
This technical guide serves as a catalyst for further investigation into this compound, a compound that holds promise for the development of novel therapeutics.
References
- Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S. Patent No. 3,560,508. Washington, DC: U.S.
-
Al-Suwaidan, I. A., et al. (2017). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 11(6), 1104-1113. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(1), 134-155. [Link]
- Hennessy, E. J., et al. (2012). Quinoline derivatives. U.S. Patent No. 8,106,073. Washington, DC: U.S.
-
Desai, N. C., et al. (2014). Synthesis and biological activity of substituted quinolines derived from 4-aminophenyl-2H-1,2,3-triazole. Medicinal Chemistry Research, 23(10), 4338-4347. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
-
Verma, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7849-7865. [Link]
-
Leal, E., et al. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 27(19), 6598. [Link]
-
Castagnolo, D., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14195-14206. [Link]
-
Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(18), 8239-8265. [Link]
-
Al-Ostath, A. I., et al. (2023). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-18. [Link]
-
Aldred, K. J., et al. (2014). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Antimicrobial Agents and Chemotherapy, 58(10), 5648-5658. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
Beteringhe, A., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 28(23), 7859. [Link]
-
Kumar, S., et al. (2013). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-13. [Link]
-
ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. [Link]
-
Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 639. [Link]
-
Szafraniec-Szczęsny, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296. [Link]
- Mallet, L., et al. (2003). Method for preparing quinoline-5,8-diones. U.S. Patent No. 6,515,127. Washington, DC: U.S.
-
Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem, 18(5), e202200571. [Link]
-
an overview of quinoline derivatives as anti-cancer agents. (2023). Azhar Journal of Pharmaceutical Sciences, 68, 130-149. [Link]
-
Kallatsa, A., et al. (2005). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 48(9), 3353-3365. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 74-82. [Link]
- Asahi Kasei Pharma Corp. (2021). High-purity quinoline derivative and method for manufacturing same. U.S. Patent No. 11,186,547. Washington, DC: U.S.
-
Kumar, A., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 41(1), 181-201. [Link]
-
Chen, X., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 20(7), 13197-13207. [Link]
-
Pharmacy Insights with RFQ. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
Sources
- 1. US3682927A - 5,7-bichloro-8-hydroxy-2-acetylamino quinoline - Google Patents [patents.google.com]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinolin-2(1H)-one Core and the Strategic Role of Dichlorination
An In-Depth Technical Guide to 5,7-Dichloroquinolin-2(1H)-one as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. Within this family, the quinolin-2(1H)-one (or 2-quinolone/carbostyril) sub-class has garnered significant attention, forming the basis for numerous therapeutic agents with applications in oncology and infectious diseases.[3]
This guide focuses on a specific, yet underexplored, member of this family: This compound . The introduction of chlorine atoms at the 5 and 7 positions of the quinolinone core is a deliberate strategic choice in medicinal chemistry. Halogenation, particularly with chlorine, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The electron-withdrawing nature of chlorine can modulate the pKa of the molecule and alter the electron density of the aromatic system, potentially influencing target binding interactions. Furthermore, the lipophilicity imparted by the chloro groups can enhance membrane permeability and oral bioavailability. The strategic placement of two chlorine atoms on the carbocyclic ring offers a unique scaffold with a distinct electronic and steric profile, presenting a compelling starting point for the design of novel therapeutic agents.
This technical guide will provide a comprehensive overview of the this compound scaffold, from its synthesis and physicochemical properties to its potential applications in medicinal chemistry, with a focus on anticancer and antibacterial agent development. We will explore derivatization strategies, provide detailed experimental protocols, and discuss potential structure-activity relationships (SAR), offering a roadmap for researchers looking to exploit the therapeutic potential of this promising scaffold.
Physicochemical Properties and Structural Features
| Property | Estimated Value/Characteristic | Rationale and Impact on Drug-Likeness |
| Molecular Formula | C₉H₅Cl₂NO | |
| Molecular Weight | ~214.05 g/mol | Falls well within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | ~2.5 - 3.5 | The two chlorine atoms significantly increase lipophilicity compared to the parent quinolin-2-one. This value suggests good membrane permeability. |
| Hydrogen Bond Donors | 1 (N-H) | The lactam N-H group can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 1 (C=O) | The lactam carbonyl is a strong hydrogen bond acceptor, crucial for target interactions. |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | This value is in a favorable range for good cell permeability and oral absorption. |
| Acidity/Basicity | Weakly acidic | The N-H proton of the lactam is weakly acidic and can be deprotonated under strong basic conditions, offering a handle for N-alkylation. |
| Solubility | Low in water, soluble in organic solvents | The increased lipophilicity suggests poor aqueous solubility, a common challenge to address in drug development. |
Structural Insights:
The this compound scaffold is an almost planar, rigid structure.[6] The lactam functionality (a cyclic amide) introduces a polar region to an otherwise hydrophobic core. The N-H and C=O groups are key pharmacophoric features, capable of forming critical hydrogen bonds with biological targets such as the hinge region of kinases. The chlorine atoms at positions 5 and 7 provide steric bulk and create specific electronic environments that can be exploited for selective interactions within a binding pocket.
Synthesis of the this compound Core
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the readily available 3,5-dichloroaniline.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl ((3,5-dichlorophenyl)amino)methylenemalonate
-
To a round-bottom flask, add 3,5-dichloroaniline (1 equiv.) and diethyl malonate (1.1 equiv.).
-
Heat the mixture at 140-150 °C for 2-3 hours with stirring. The reaction can be monitored by TLC for the disappearance of the starting aniline.
-
Allow the reaction mixture to cool to room temperature. The crude product, diethyl ((3,5-dichlorophenyl)amino)methylenemalonate, will solidify upon cooling.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
Step 2: Thermal Cyclization to 5,7-Dichloro-4-hydroxyquinolin-2(1H)-one
-
In a flask equipped with a reflux condenser, add the intermediate from Step 1 to a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 250 °C for 30 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to yield 5,7-dichloro-4-hydroxyquinolin-2(1H)-one.
Step 3: Deoxygenation to this compound
-
To the product from Step 2, add phosphorus oxychloride (POCl₃) (5-10 equiv.) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
The intermediate, 2,4,5,7-tetrachloroquinoline, will precipitate. Filter and dry the solid.
-
To the crude 2,4,5,7-tetrachloroquinoline in a suitable solvent (e.g., ethanol/acetic acid), add a reducing agent such as tin(II) chloride (SnCl₂) and heat to reflux. This step selectively reduces the 4-chloro and hydrolyzes the 2-chloro group to the desired quinolin-2-one.
-
After the reaction is complete (monitored by TLC), cool the mixture, and neutralize it.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors and Anticancer Agents
The quinolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][8] Many approved and investigational kinase inhibitors feature this core, which often serves to anchor the molecule in the ATP-binding site of the kinase through hydrogen bonds with the hinge region. The 5,7-dichloro substitution pattern on this scaffold can be exploited to achieve potency and selectivity.
Rationale for Targeting Kinases
Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Derivatization Strategy for Kinase Inhibitors
A common strategy for developing quinolin-2-one-based kinase inhibitors involves the introduction of a substituted aryl or heteroaryl group at the 4-position, often via an ether or amine linkage. The N1 position of the lactam can also be functionalized to modulate solubility and pharmacokinetic properties.
Sources
- 1. Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 [chemicalbook.com]
- 5. 5,7-Dichloroquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Theoretical Mechanism of Action for 5,7-Dichloroquinolin-2(1H)-one
A Senior Application Scientist's Perspective on a Putative Kynurenine Aminotransferase Inhibitor
Abstract
This technical guide delineates a theoretical mechanism of action for the novel compound 5,7-Dichloroquinolin-2(1H)-one. Based on structural similarities to known bioactive quinoline and quinolinone derivatives, we hypothesize that this compound acts as an inhibitor of kynurenine aminotransferase (KAT), a key enzyme in the kynurenine pathway of tryptophan metabolism. Dysregulation of this pathway is implicated in a range of neurological and psychiatric disorders. This document will explore the biochemical rationale for this hypothesis, detail the downstream cellular consequences of KAT inhibition, and provide robust, validated experimental protocols for investigating this proposed mechanism. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and medicinal chemistry.
Introduction: The Therapeutic Potential of Quinolinone Scaffolds
The quinoline and quinolinone core structures are privileged scaffolds in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to engage specific biological targets[4]. The compound of interest, this compound, is a halogenated quinolinone. While direct studies on this specific molecule are not extensively documented, its structural features suggest a potential interaction with enzymatic targets.
Given the established role of quinolinone derivatives as enzyme inhibitors, this guide will focus on a compelling theoretical mechanism: the inhibition of kynurenine aminotransferase (KAT). The rationale for this hypothesis stems from the growing body of evidence implicating the kynurenine pathway in the pathophysiology of central nervous system (CNS) disorders and the documented activity of related compounds on enzymes within this pathway[5].
The Kynurenine Pathway: A Critical Regulator of Neurological Function
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, ultimately leading to the production of nicotinamide adenine dinucleotide (NAD+)[6]. This pathway is not merely a catabolic route; its intermediates are neuroactive and play crucial roles in neurotransmission and immune modulation.
One of the most critical enzymes in this pathway is kynurenine aminotransferase (KAT), which exists in several isoforms (KAT-1, KAT-2, KAT-3, and KAT-4)[5]. KATs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of L-kynurenine to kynurenic acid (KYNA)[5]. KYNA is a known antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the α7-nicotinic acetylcholine receptor. Elevated levels of KYNA in the brain have been associated with cognitive deficits and the symptoms of schizophrenia[5][7]. Consequently, the inhibition of KAT enzymes, particularly KAT-2 which is responsible for the majority of KYNA production in the human brain, is a promising therapeutic strategy for treating these conditions by reducing the levels of this neuroinhibitory metabolite[5].
Signaling Cascade of the Kynurenine Pathway
The following diagram illustrates the central role of KAT within the kynurenine pathway.
Caption: The Kynurenine Pathway and the proposed inhibitory action of this compound on KAT.
Theoretical Mechanism of Action: Competitive Inhibition of Kynurenine Aminotransferase
We propose that this compound functions as a competitive inhibitor of kynurenine aminotransferase. In this model, the compound's quinolinone scaffold mimics the structure of the natural substrate, L-kynurenine, allowing it to bind to the active site of the KAT enzyme.
Causality of Inhibition:
-
Structural Mimicry: The bicyclic ring system and the carbonyl group of this compound may form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues within the KAT active site that normally bind L-kynurenine.
-
Reversible Binding: As a competitive inhibitor, the binding to the active site is non-covalent and reversible[8]. This means that the inhibitor can dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the concentration of the natural substrate, L-kynurenine.
-
No Catalytic Conversion: Unlike the substrate, the inhibitor does not undergo a catalytic conversion to a product. Its presence in the active site simply blocks the substrate from binding, thereby reducing the rate of KYNA formation.
The dichlorination at the 5 and 7 positions of the quinolinone ring likely enhances the binding affinity through halogen bonding or by modifying the electronic properties of the molecule to favor interaction with the active site.
Experimental Validation: A Step-by-Step Protocol
To validate the hypothesis that this compound is a competitive inhibitor of KAT, a series of in vitro enzymatic assays must be performed. The following protocol outlines a robust methodology for determining the inhibitory potential and the mode of inhibition.
Experimental Workflow for KAT Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on KAT enzyme activity.
Detailed Protocol: In Vitro KAT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific KAT isoform (e.g., KAT-2) and to elucidate the mechanism of inhibition.
Materials:
-
Recombinant human KAT-2 enzyme
-
L-kynurenine
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
High-Performance Liquid Chromatography (HPLC) system or a fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations for the assay.
-
Prepare stock solutions of L-kynurenine, α-ketoglutarate, and PLP in the assay buffer.
-
-
IC50 Determination:
-
In a 96-well plate, add the assay buffer, a fixed concentration of KAT-2 enzyme, PLP, and the varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and α-ketoglutarate at their approximate Km concentrations.
-
Allow the reaction to proceed for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction (e.g., by adding trichloroacetic acid).
-
Quantify the amount of KYNA produced using HPLC or by measuring its fluorescence.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Mechanism of Inhibition (Kinetics Study):
-
To determine if the inhibition is competitive, repeat the assay with varying concentrations of the substrate (L-kynurenine) in the presence of fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Measure the initial reaction velocities (rate of KYNA formation) for each condition.
-
Plot the reaction velocity against the substrate concentration (Michaelis-Menten plot).
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).
-
Interpretation:
-
If the lines on the Lineweaver-Burk plot intersect on the y-axis, it indicates competitive inhibition . The Vmax remains unchanged, while the apparent Km increases with inhibitor concentration.
-
If the lines intersect on the x-axis, it suggests uncompetitive inhibition .
-
If the lines intersect to the left of the y-axis, it points to non-competitive or mixed inhibition [9].
-
-
Data Presentation and Interpretation
The quantitative data from the inhibition assays should be summarized for clear interpretation.
Table 1: Hypothetical Inhibition Data for this compound against KAT-2
| Parameter | Value | Interpretation |
| IC50 | [Calculated Value] µM | Potency of the compound as a KAT-2 inhibitor. |
| Vmax (no inhibitor) | [Value] | Maximum reaction rate without the inhibitor. |
| Vmax (+ inhibitor) | Unchanged | Consistent with competitive inhibition. |
| Km (no inhibitor) | [Value] | Substrate concentration at half Vmax. |
| Apparent Km (+ inhibitor) | Increased | Indicates the inhibitor competes with the substrate. |
| Inhibition Type | Competitive | Confirmed by Lineweaver-Burk plot analysis. |
Conclusion and Future Directions
This guide has presented a scientifically grounded, theoretical mechanism of action for this compound as a competitive inhibitor of kynurenine aminotransferase. The proposed mechanism is based on the well-established bioactivity of the quinolinone scaffold and the therapeutic relevance of the kynurenine pathway in CNS disorders. The provided experimental protocols offer a clear and validated path for testing this hypothesis and characterizing the compound's pharmacological profile.
Should experimental data support this hypothesis, future research should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of the compound against other KAT isoforms and other PLP-dependent enzymes to ensure target specificity.
-
In Vivo Efficacy: Evaluating the compound's ability to lower KYNA levels in the brain and rescue cognitive deficits in relevant animal models of neurological disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively investigate the therapeutic potential of this promising compound.
References
- Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones. PMC.
- Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC.
- Pathways of Intracellular Signal Transduction. NCBI Bookshelf.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
- Enzyme Inhibition. Chemistry LibreTexts.
- Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. MDPI.
- Kynurenine Aminotransferase Isozyme Inhibitors: A Review. MDPI.
- 5,7-Dichloroquinolin-8-ol. PMC.
- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. IJRSI.
- The Effects of Kynurenine Aminotransferase Inhibition in People With Schizophrenia. ClinicalTrials.gov.
- Signal transduction pathway | Cell signaling. Khan Academy.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
- Enzyme Inhibition. The Basics of General, Organic, and Biological Chemistry.
- Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. PubMed.
- Development of Agents with Biological Activities by Umbelliferone. Encyclopedia.pub.
- KYNURENINE-AMINOTRANSFERASE INHIBITORS. WIPO Patentscope.
- Enzyme Inhibition - Types of Inhibition. TeachMePhysiology.
- Biologically relevant surrogates of coumarins: 2-phenyl H-isophosphinoline 2-oxides with antibacterial activity. ResearchGate.
- Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. PubMed.
- Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Signaling Pathways. Tocris Bioscience.
- Cell Signaling – Fundamentals of Cell Biology. Oregon State University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenine Aminotransferase Isozyme Inhibitors: A Review | MDPI [mdpi.com]
- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. teachmephysiology.com [teachmephysiology.com]
Methodological & Application
analytical HPLC method for 5,7-Dichloroquinolin-2(1H)-one purity assessment
An Application Note and Protocol for the Purity Assessment of 5,7-Dichloroquinolin-2(1H)-one by Stability-Indicating RP-HPLC
Authored by: A Senior Application Scientist
Introduction and Scientific Rationale
This compound is a halogenated quinolinone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential degradation products. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[3][4] The development of such a method is a regulatory requirement, as outlined in the International Council for Harmonisation (ICH) guidelines, to understand the intrinsic stability of the molecule.[5]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (RP-HPLC): this compound possesses a LogP of approximately 3.65, indicating moderate lipophilicity.[6] This makes it an ideal candidate for RP-HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The primary retention mechanism is hydrophobic interaction, which is highly effective for separating small to medium-sized pharmaceutical molecules.[7]
-
C18 Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and robust hydrophobic retention, providing excellent separation for a wide range of compounds, including quinoline derivatives.[4][8]
-
Acidified Mobile Phase: The mobile phase consists of a mixture of acetonitrile and water, with phosphoric acid added as a modifier. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of an acid like phosphoric acid to the aqueous phase (e.g., to pH ~3.0) is critical. It suppresses the ionization of any weakly basic sites on the quinolinone ring, ensuring that the analyte is in a single, non-ionized form. This results in sharper, more symmetrical peaks and reproducible retention times.[9][10]
-
Photodiode Array (PDA) Detection: A PDA detector is employed to monitor the elution. It provides the ability to scan across a range of wavelengths, which is invaluable for identifying the optimal detection wavelength for the main component and for assessing the spectral purity of the peak. A wavelength of 247 nm is proposed, based on typical absorbance maxima for similar quinolinone structures, but should be confirmed by analyzing the UV spectrum of the analyte.[11]
Materials and Equipment
| Reagents and Materials | Equipment |
| This compound Reference Standard | HPLC system with quaternary pump, autosampler, column oven, and PDA detector (e.g., Shimadzu, Agilent, Waters) |
| Acetonitrile (HPLC Grade) | C18 RP-HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Water (HPLC Grade or Milli-Q) | Analytical Balance (0.01 mg readability) |
| Phosphoric Acid (AR Grade, ~85%) | pH Meter |
| Hydrochloric Acid (AR Grade) | Sonicator |
| Sodium Hydroxide (AR Grade) | Vortex Mixer |
| Hydrogen Peroxide (30%, AR Grade) | Calibrated Volumetric Flasks and Pipettes |
| Methanol (HPLC Grade) | Syringe Filters (0.45 µm, PTFE or PVDF) |
Proposed Chromatographic Conditions
The following table summarizes the optimized isocratic HPLC method parameters for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| (Ratio to be optimized, e.g., 60:40) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 247 nm (or λmax determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (or until all impurities have eluted) |
Experimental Protocols
Protocol 1: Preparation of Solutions
A. Mobile Phase Preparation (0.1% Phosphoric Acid in Water)
-
Add 1.0 mL of concentrated phosphoric acid (~85%) to a 1000 mL volumetric flask.
-
Add approximately 900 mL of HPLC-grade water.
-
Mix thoroughly and allow to equilibrate to room temperature.
-
Make up to the mark with HPLC-grade water.
-
Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator before use.
B. Diluent Preparation
-
Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This will be used for dissolving standards and samples.
C. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5-10 minutes to dissolve completely.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
D. Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well.
E. Sample Preparation (100 µg/mL)
-
Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps C2 and C3 to create a 1000 µg/mL sample stock solution.
-
Pipette 5.0 mL of this sample stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC System Suitability and Analytical Run
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (100 µg/mL).
-
Evaluate the system suitability parameters. The acceptance criteria should be as follows:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD for Peak Area: ≤ 2.0%
-
-
Once system suitability is confirmed, inject a blank (diluent), followed by the prepared sample solutions.
-
Integrate the chromatograms and calculate the purity based on the area percent method.
Calculation of Purity:
Method Validation Strategy (ICH Q2(R1) Framework)
For this method to be considered trustworthy and reliable, it must be validated according to ICH Q2(R1) guidelines.[12][13]
A. Specificity and Forced Degradation The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies.[10][14]
Protocol 3: Forced Degradation Study
-
Prepare separate solutions of the API (e.g., at 1000 µg/mL) and expose them to the following stress conditions:[5][15]
-
Acid Hydrolysis: Add 1 mL of 1 M HCl and keep at 80°C for 2 hours.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH and keep at 80°C for 2 hours.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
After exposure, neutralize the acidic and basic samples. Dilute all samples with the diluent to a final concentration of 100 µg/mL and analyze by HPLC.
-
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak (Resolution ≥ 2.0) and from each other. Peak purity analysis using the PDA detector should confirm that the main peak is spectrally pure.
B. Linearity
-
Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
C. Accuracy (Recovery)
-
Prepare samples by spiking a known amount of placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]
D. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD for the results should be not more than 2.0%.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be experimentally verified by analyzing a sample at this concentration and ensuring acceptable precision and accuracy.
F. Robustness
-
Intentionally make small variations in the method parameters and assess the impact on the results.
-
Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.
Visualizations
Workflow for Method Development and Validation
Caption: Workflow from HPLC method development to validation and routine use.
Conceptual Diagram of Forced Degradation
Caption: Potential degradation pathways under various stress conditions.
Conclusion
The RP-HPLC method described in this application note provides a robust and reliable framework for the purity assessment of this compound. By following the detailed protocols for analysis and validation according to ICH guidelines, researchers and quality control scientists can ensure that the method is suitable for its intended purpose. The successful execution of the forced degradation study confirms the stability-indicating nature of the method, making it a powerful tool for quality control, stability studies, and regulatory submissions in the drug development process.
References
- ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Retrieved from a relevant research paper on HPLC methods for similar compounds.
- Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104.
- Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from a relevant research paper on quinoline analysis.
- ResearchGate. (n.d.). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC.
- Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s).
- MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies.
-
SIELC Technologies. (n.d.). Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column. [Link]
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. (n.d.). 5,7-Dichloroquinoline. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3....
-
Indian Journal of Pharmaceutical Sciences. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. [Link]
- ResearchGate. (n.d.).
- Journal of Applied Pharmaceutical Science. (n.d.).
-
Chemsrc. (n.d.). 5,7-Dichloroquinoline CAS#:4964-77-6. [Link]
- ResearchGate. (n.d.).
- NIH National Library of Medicine. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the....
- International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.).
-
U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Veeprho. (2024).
-
PubChem. (n.d.). 4,7-Dichloroquinoline. [Link]
- Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
NIH National Library of Medicine. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
- International Journal of Trend in Scientific Research and Development. (n.d.).
-
PubMed. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. [Link]
-
MedCrave. (2016). Forced degradation studies. [Link]
- YouTube. (2024).
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
- ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol)
- Sigma-Aldrich. (n.d.). 5,7-Dichloro-8-hydroxy-2-methylquinoline 98%.
- MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.*.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijtsrd.com [ijtsrd.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. 5,7-Dichloroquinoline | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitative Analysis of 5,7-Dichloroquinolin-2(1H)-one
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 5,7-Dichloroquinolin-2(1H)-one. Designed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data analysis. The methodology leverages a straightforward protein precipitation extraction technique, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All experimental choices are rationalized to provide a scientifically sound and self-validating protocol, ensuring data integrity and reproducibility for applications in pharmacokinetics, metabolism, or toxicology studies.
Introduction and Scientific Rationale
This compound is a halogenated quinolinone, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate quantification of such small molecules in complex biological matrices is paramount for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[1] This guide establishes a complete protocol optimized for this compound, with a focus on the underlying principles that govern each step of the analytical process.
Causality Behind the Approach: The selection of a reversed-phase chromatographic method is based on the predicted hydrophobic nature of the dichlorinated quinolinone ring system. Electrospray ionization (ESI) in positive mode is chosen for its high efficiency in protonating the nitrogen atom within the quinoline core, a common characteristic of this compound class.[2] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from complex matrices like plasma.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is the foundation for rational method development.[3]
| Property | Value | Source / Rationale |
| Chemical Structure | Structure of a related isomer, 5,7-dichloro-2,3-dihydroquinolin-4(1H)-one.[4] The target analyte has a double bond between C3 and C4. | |
| Molecular Formula | C₉H₅Cl₂NO | ChemBK, PubChemLite[5][6] |
| Monoisotopic Mass | 212.975 Da | PubChemLite[6] |
| Average Molecular Weight | 214.05 g/mol | Sigma-Aldrich (for isomer) |
| Predicted XLogP | 2.6 | PubChemLite (QSAR Prediction)[6] |
Note: The predicted XLogP value suggests moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography.
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data output, follows a structured workflow designed for efficiency and reproducibility.
Detailed Protocols and Methodologies
Reagents, Standards, and Materials
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥99%).
-
Analyte: this compound reference standard (≥98% purity).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version (e.g., ¹³C₆-5,7-Dichloroquinolin-2(1H)-one) is ideal. If unavailable, a compound with similar chromatographic and ionization behavior (e.g., another quinolinone derivative) can be used.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 0.22 µm syringe filters (if needed), and LC vials.
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol to create a primary stock.
-
Working Stock Solutions: Serially dilute the primary stock with 50:50 acetonitrile:water to prepare working stocks for calibration standards and QCs.
-
Calibration Curve Standards: Spike appropriate amounts of the working stock solutions into blank biological matrix (e.g., human plasma) to prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and 8-10 non-zero concentrations.
-
Quality Control Samples: Prepare QC samples in blank matrix at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Protein Precipitation (PPT)
This protocol is optimized for a 50 µL plasma sample. Volumes can be scaled as needed.
Rationale for Key Steps:
-
Cold Acetonitrile: Using cold acetonitrile enhances the efficiency of protein precipitation.[6] A 3:1 solvent-to-sample ratio is typically sufficient to crash the majority of plasma proteins.[7]
-
Evaporation and Reconstitution: This step serves to concentrate the analyte and exchange the solvent to one that is compatible with the initial mobile phase conditions.[6] This prevents peak distortion and ensures robust chromatography.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC system | Provides better resolution and faster run times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 is a versatile stationary phase suitable for moderately non-polar compounds like the target analyte.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common modifier that aids in protonation for positive mode ESI, improving sensitivity.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent providing good elution for a wide range of compounds. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | |
| Gradient Elution | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 5 |
| | 5.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The quinolinone structure is expected to readily form a stable [M+H]⁺ ion.[2] |
| Capillary Voltage | 3.5 kV | Optimize for maximum precursor ion signal. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 450 °C | Facilitates efficient solvent evaporation and ion formation. |
| Gas Flows | Optimize per instrument manufacturer's guidelines |
| MRM Transitions | See Table 3 | |
Table 3: Proposed MRM Transitions for this compound
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Use |
|---|---|---|---|---|
| MRM 1 | 213.98 | 185.99 | CO (Carbon Monoxide) | Quantifier |
| MRM 2 | 213.98 | 149.01 | CO + HCl | Qualifier |
| MRM 3 (Isotope) | 215.98 | 187.99 | CO | Isotope Confirmation |
Note: The precursor ion m/z is calculated from the monoisotopic mass of C₉H₅³⁵Cl₂NO + H⁺. The MRM 3 transition, monitoring the [M+2+H]⁺ precursor containing one ³⁷Cl isotope, can be used for additional confirmation, leveraging the natural isotopic abundance of chlorine.[8] The collision energies for each transition must be empirically optimized by infusing a standard solution of the analyte. The most intense and stable product ion should be selected for quantification.[9]
Method Validation
For use in regulated bioanalysis, the method must be validated according to guidelines from regulatory bodies like the FDA.[10] The validation process ensures the method is reliable for its intended purpose.[4]
Table 4: Key Bioanalytical Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentration. | At least 8 non-zero points, with a correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value and the variability of the measurements. | For QCs, mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the matrix factor across different lots should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent and reproducible, though does not need to be 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
This summary is based on the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[9]
Conclusion
This application note provides a comprehensive and scientifically-grounded LC-MS/MS protocol for the quantification of this compound. By explaining the rationale behind key experimental decisions, from sample preparation to instrument parameters, this guide serves as a robust starting point for method development and validation. The detailed step-by-step procedures and inclusion of validation principles ensure that researchers can implement this method with confidence, generating high-quality, reproducible data for critical research and development applications.
References
-
Alchemist-chem.com. (n.d.). 5,7-Dichloro-8-hydroxyquinoline | Properties, Uses, Safety Data & Supplier in China. Retrieved January 23, 2026, from [Link]
-
ChemBK. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
-
Solubilityofthings.com. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved January 23, 2026, from [Link]
-
Chemsrc.com. (n.d.). 5,7-Dichloroquinoline | CAS#:4964-77-6. Retrieved January 23, 2026, from [Link]
-
DrugBank. (n.d.). 5,7-Dichloro-8-hydroxyquinoline | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 5-hydroxyquinolin-2(1H)-one. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 5,7-Dichloroquinoline. Retrieved January 23, 2026, from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved January 23, 2026, from [Link]
-
PubChemLite. (n.d.). 5,7-dichloro-1,2-dihydroquinolin-2-one. Retrieved January 23, 2026, from [Link]
-
Journal of Food and Drug Analysis. (2007). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Retrieved January 23, 2026, from [Link]
-
MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2019). How to determine the C13 compounds MRM transitions for GCMSMS?. Retrieved January 23, 2026, from [Link]
-
PMC - NIH. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved January 23, 2026, from [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 23, 2026, from [Link]
-
IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved January 23, 2026, from [Link]
-
PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved January 23, 2026, from [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved January 23, 2026, from [Link]
-
SCIEX. (2022). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 4(1H)-Quinolinone, 5,7-dichloro-2,3-dihydro-. Retrieved January 23, 2026, from [Link]
- Google Patents. (2019). Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
-
PMC - NIH. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved January 23, 2026, from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved January 23, 2026, from [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved January 23, 2026, from [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. mdpi.com [mdpi.com]
- 3. 5,7-Dichloro-8-hydroxyquinoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4(1H)-Quinolinone, 5,7-dichloro-2,3-dihydro- | C9H7Cl2NO | CID 12057100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - 5,7-dichloro-1,2-dihydroquinolin-2-one (C9H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 7. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 8. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for 5,7-Dichloroquinolin-2(1H)-one Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Handling of a Novel Quinolinone Derivative
5,7-Dichloroquinolin-2(1H)-one is a halogenated heterocyclic compound with potential applications in pharmaceutical research and development. As with many novel chemical entities, comprehensive safety and handling data may not be readily available. This guide provides a detailed protocol for the safe handling and storage of this compound powder, drawing upon the best available data for closely related analogs and established principles for managing halogenated organic compounds. The following procedures are designed to empower researchers to work with this compound with a high degree of safety and scientific integrity.
A Note on Data Extrapolation: Specific safety data for this compound is limited. Therefore, this guide incorporates data from a closely related analog, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one, to provide a conservative and precautionary approach to handling.[1] Researchers must exercise caution and apply sound laboratory judgment.
Physicochemical Properties and Hazard Identification
Understanding the fundamental properties of a compound is the cornerstone of safe handling. While detailed experimental data for this compound is not widely published, the following table summarizes key information, including data from its structural analog, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one, and general characteristics of related quinolinone derivatives.
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | Not available | - |
| Molecular Formula | C₉H₅Cl₂NO | - |
| Molecular Weight | 214.05 g/mol | - |
| Appearance | Assumed to be a solid powder | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents | General knowledge of quinolinones |
| Hazard Classification | Data not available. Assumed to be a skin and eye irritant based on analogs. |
GHS Hazard Statements for Analog (5,7-dichloro-3-hydroxyquinolin-2(1H)-one):
-
Data not available for the specific analog from the provided search results. However, related dichlorinated quinolines are classified as skin and eye irritants.
Personnel Safety and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling compounds with unknown toxicological profiles. The following PPE is mandatory when working with this compound powder.
Core PPE Requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[2] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times in the laboratory.
-
-
Respiratory Protection: All handling of the powder form of this compound must be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.[3]
Enhanced PPE for High-Risk Procedures:
For procedures with a higher risk of exposure, such as handling large quantities or potential for aerosolization, consider the following additions:
-
Disposable Gown/Apron: A disposable gown or apron provides an additional layer of protection for clothing.
-
Double Gloving: Wearing two pairs of compatible gloves can provide extra protection in case of a tear or puncture in the outer glove.
Laboratory Handling Protocols
Adherence to strict laboratory protocols is essential to minimize exposure and ensure experimental integrity.
General Handling:
-
Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents within reach to minimize movement outside the hood.
-
Weighing the Compound:
-
Weigh the powder in a disposable weigh boat or on glassine paper within the fume hood.
-
Use anti-static tools if necessary to prevent dispersal of the powder.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped.
-
-
Spill Management:
-
In case of a small spill within the fume hood, carefully wipe it up with a damp cloth or absorbent material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Storage and Stability
Proper storage is critical to maintain the integrity of this compound and to prevent accidental exposure.
Storage Conditions:
Based on recommendations for its 3-hydroxy analog and other halogenated compounds, the following storage conditions are advised:
| Parameter | Recommendation | Rationale | Source |
| Temperature | Cool and dry place | To prevent thermal degradation and moisture absorption. | [1] |
| Atmosphere | In a tightly closed container | To protect from moisture and atmospheric contaminants. | [1][4] |
| Light | Protect from light | Many quinolinone derivatives are light-sensitive. | [5] |
| Incompatibilities | Store away from strong oxidizing agents | To prevent potentially hazardous reactions. | [4] |
Waste Disposal
As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations and ensure safety.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including disposable labware, gloves, and weigh boats, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this compound down the drain.[6]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Conclusion
The protocols outlined in this guide are based on a conservative approach to safety, drawing from the best available information for analogous compounds and general principles of chemical hygiene. As more specific data for this compound becomes available, these procedures should be reviewed and updated accordingly. By adhering to these guidelines, researchers can confidently and safely handle this compound in their pursuit of scientific discovery.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. [Link]
-
Chemsrc. (2025). 5,7-Dichloroquinoline MSDS. [Link]
-
Acros Organics. (2011). 5,7-Dichloro-8-hydroxyquinoline - SAFETY DATA SHEET. [Link]
-
Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. [Link]
-
PubChem. 5,7-Dichloroquinoline. [Link]
-
Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]
-
PubMed. (2006). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. [Link]
-
MDPI. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. [Link]
-
ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
ATrain Education. Personal Protective Equipment (PPE). [Link]
-
CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely. [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]
-
ResearchGate. (2007). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]
-
The Center for Construction Research and Training. Chapter 5: Personal Protective Equipment (PPE). [Link]
-
Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. 5,7-Dichloroquinoline | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 [chemicalbook.com]
- 6. hpc-standards.com [hpc-standards.com]
The Strategic Application of 5,7-Dichloroquinolin-2(1H)-one in Fragment-Based Drug Discovery: A Technical Guide
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a rational and efficient alternative to traditional high-throughput screening (HTS). By screening libraries of low molecular weight compounds, or "fragments," FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency that serve as superior starting points for medicinal chemistry optimization. This guide provides an in-depth exploration of the versatile scaffold, 5,7-dichloroquinolin-2(1H)-one, as a privileged fragment in FBDD campaigns. We will dissect the rationale behind its selection, detail robust protocols for its screening and validation, and outline a strategic roadmap for its evolution from a weakly binding hit to a potent lead candidate.
The Quinolinone Scaffold: A Privileged Starting Point
The quinolin-2(1H)-one core is a bicyclic heterocyclic motif frequently found in a diverse array of biologically active molecules, including natural products and approved synthetic drugs.[1] Its rigid structure presents well-defined vectors for chemical elaboration, while the lactam moiety provides a key hydrogen bond donor and acceptor, facilitating anchoring interactions within a protein's binding site.
This compound , in particular, embodies several key attributes of an ideal fragment:
-
Optimal "Rule of Three" Compliance: It adheres to the empirical guidelines for fragment design (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring a higher probability of binding and better starting points for optimization.[2]
-
Strategic Halogenation: The chlorine atoms at the 5 and 7 positions serve multiple purposes. They increase the molecule's lipophilicity, potentially enhancing binding to hydrophobic pockets. Furthermore, they provide valuable vectors for synthetic modification and can engage in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity.
-
Synthetic Tractability: The quinolinone scaffold is readily synthesized and derivatized, allowing for the rapid generation of analogues during hit-to-lead optimization.[3][4]
Physicochemical Properties of this compound
| Property | Value | Significance in FBDD |
| Molecular Weight | ~216.04 g/mol | Well within the "Rule of Three" for optimal fragment size. |
| cLogP | ~2.5-3.0 | Balanced lipophilicity for membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 1 (N-H) | Provides a key interaction point with protein targets. |
| Hydrogen Bond Acceptors | 1 (C=O) | Offers an additional crucial interaction point. |
| Rotatable Bonds | 0 | Low conformational entropy penalty upon binding. |
The FBDD Workflow: A Conceptual Overview
The journey from a fragment library to a lead compound is a multi-stage process that relies on the tight integration of biophysical screening, structural biology, and medicinal chemistry.
Caption: High-level overview of the Fragment-Based Drug Discovery workflow.
Application Protocols: Screening for this compound Hits
The weak binding affinities typical of fragments necessitate the use of highly sensitive biophysical techniques for primary screening.[5] Below are detailed protocols for commonly employed methods.
Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for the real-time detection of binding events.[6] It provides valuable kinetic data (k_on, k_off) and affinity (K_D).
Protocol: SPR-Based Fragment Screening
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the target protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) to the desired level (typically 8,000-15,000 Response Units).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Create a dilution series of the fragment in running buffer, ensuring the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Inject the fragment solutions over the immobilized protein surface at a flow rate of 30 µL/min for a contact time of 60-120 seconds, followed by a dissociation phase of 120-300 seconds.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface signal and buffer-only injections.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine K_D, k_on, and k_off.
-
Hits are typically classified as fragments that produce a reproducible and concentration-dependent binding response.
-
Orthogonal Validation via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (T_m) upon ligand binding.[7] Ligand binding typically stabilizes the protein, resulting in a positive T_m shift.
Protocol: DSF-Based Hit Validation
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the target protein (final concentration 2-5 µM), a fluorescent dye (e.g., SYPRO Orange at 5x final concentration), and the fragment (e.g., 100 µM final concentration) in a suitable buffer.[8]
-
Include a "protein + dye + buffer" control (no fragment) and a "dye + buffer" control (no protein).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the T_m by fitting the curve to a Boltzmann equation.
-
A significant positive shift in T_m (ΔT_m > 2 °C) in the presence of the fragment compared to the control indicates a stabilizing interaction and validates the hit.
-
Structural Characterization: Visualizing the Binding Mode
Obtaining a high-resolution crystal structure of the protein-fragment complex is a cornerstone of FBDD.[9] It provides invaluable information about the binding mode, key interactions, and solvent-exposed vectors for fragment elaboration.
Caption: Workflow for determining a protein-fragment crystal structure.
Protocol: X-ray Crystallography via Crystal Soaking
-
Crystal Preparation:
-
Grow high-quality crystals of the apo-protein under optimized conditions.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing 1-10 mM of this compound in a cryo-protectant-compatible buffer. The final DMSO concentration should be kept below 10% to avoid crystal damage.
-
Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to several hours.[10] The optimal soaking time needs to be determined empirically.
-
-
Data Collection and Structure Determination:
-
Retrieve the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. A positive difference density (Fo-Fc) map will reveal the location and orientation of the this compound fragment.
-
From Hit to Lead: Structure-Guided Optimization
With a validated hit and a high-resolution crystal structure in hand, the hit-to-lead phase begins.[1][11] The goal is to rationally design and synthesize new molecules with improved potency and drug-like properties.
Fragment Growing
This strategy involves adding chemical functionality to a solvent-exposed vector of the bound fragment to engage with nearby sub-pockets in the protein. For this compound, potential growth vectors include:
-
The N1-position: The lactam nitrogen can be alkylated or arylated to extend into adjacent pockets.
-
The C4-position: Functionalization at this position can be achieved through various synthetic routes to probe for additional interactions.
-
The Chlorine atoms: While less common, the chlorine atoms can be displaced via nucleophilic aromatic substitution to introduce new functionalities.
Caption: Conceptual diagram of the fragment growing strategy.
Fragment Linking
If a secondary fragment is identified that binds in a proximal pocket, the two fragments can be chemically linked together to create a single, higher-affinity molecule. This strategy can lead to significant gains in potency due to the additive binding energies and reduced entropic penalty.
Conclusion
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the strategic placement of halogen atoms and a synthetically tractable core, make it an attractive fragment for probing a wide range of protein targets. By employing a rigorous and integrated workflow of biophysical screening, structural biology, and rational design, researchers can effectively leverage this privileged scaffold to discover and develop novel, high-quality therapeutic candidates.
References
-
Zuccotto, F., et al. (2018). Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. ChemMedChem, 13(12), 1213-1223. Available from: [Link]
-
Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 238-242. Available from: [Link]
-
Wollweber, F., et al. (2017). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 73(6), 524-534. Available from: [Link]
-
Wang, N., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 16(1), 834-845. Available from: [Link]
-
Vivoli, M., et al. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (Vol. 1187, pp. 21-46). Humana Press. Available from: [Link]
-
Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). Available from: [Link]
-
Scheufler, C., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Chemical Biology, 11(6), 1635-1643. Available from: [Link]
-
Wang, N., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. Available from: [Link]
-
García, A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available from: [Link]
-
Wollenhaupt, J., et al. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (171). Available from: [Link]
-
Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22521. Available from: [Link]
-
Din Ahmad, M. U., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). Available from: [Link]
-
Johnson, T. A., et al. (2014). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. Journal of Chemical Information and Modeling, 54(11), 3257-3274. Available from: [Link]
-
Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Biomolecular NMR, 56(1), 65-76. Available from: [Link]
-
Ahmad, M. U. D., et al. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery. JoVE (Journal of Visualized Experiments), (171), e62469. Available from: [Link]
-
Ng, S. W. (2009). 5,7-Dichloroquinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1131. Available from: [Link]
-
Dias, M., et al. (2023). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Pharmaceuticals, 16(11), 1599. Available from: [Link]
-
Symeres. (2024). Best Practices in Hit-to-Lead - Case Study: MALT1 Inhibitors. YouTube. Available from: [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13619-13634. Available from: [Link]
-
Navratilova, I., et al. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. Available from: [Link]
-
Symeres. (2024). Best Practices in Hit to Lead - Webinar (Part 2). YouTube. Available from: [Link]
-
Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. Available from: [Link]
-
Price, C. C., & Roberts, R. M. (1948). 4,7-dichloroquinoline. Organic Syntheses, 28, 38. Available from: [Link]
-
Diamond Light Source. (n.d.). Fragment Progression and Follow Up. Diamond Light Source. Available from: [Link]
-
Ciulli, A. (2017). Biophysical and structural methods for fragment-based drug discovery. University of Cambridge. Available from: [Link]
- C. F. Boehringer & Soehne G. m. b. H. (1971). U.S. Patent No. 3,560,508. Washington, DC: U.S. Patent and Trademark Office.
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 103. Available from: [Link]
-
Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10, 22521. Available from: [Link]
-
Jameson, D. M., et al. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. bioRxiv. Available from: [Link]
-
Pellecchia, M., et al. (2002). Nuclear Magnetic Resonance-Based Screening Methods for Drug Discovery. In Methods in Molecular Biology (Vol. 201, pp. 85-107). Humana Press. Available from: [Link]
-
Patel, D., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(18), 1957-1969. Available from: [Link]
-
Gasparikova, D. (2022). From fragment-screening to fragment-growing - new strategies for drug discovery. YouTube. Available from: [Link]
-
Chen, Y., et al. (2020). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. European Journal of Medicinal Chemistry, 199, 112391. Available from: [Link]
Sources
- 1. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diamond.ac.uk [diamond.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 6. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
Mastering the Chemistry of a Privileged Scaffold: A Guide to the Functionalization of 5,7-Dichloroquinolin-2(1H)-one
Introduction: The 5,7-Dichloroquinolin-2(1H)-one Core - A Canvas for Medicinal Chemistry
The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the development of novel therapeutic agents targeting a wide array of diseases.[2] The strategic introduction of substituents at various positions around this core can profoundly influence the pharmacological profile, offering a powerful tool for drug discovery and development.[3]
This guide focuses on a particularly valuable derivative: the this compound core. The presence of two chlorine atoms at the C5 and C7 positions significantly alters the electronic properties of the benzene ring, influencing the reactivity of the entire molecule. These electron-withdrawing groups can enhance the electrophilicity of the aromatic ring and modulate the acidity of the N-H bond, opening up unique avenues for selective functionalization. Understanding and harnessing this reactivity is paramount for researchers aiming to synthesize novel analogues for screening and lead optimization.
This document provides a detailed exploration of key functionalization strategies for the this compound scaffold, offering both theoretical insights and practical, field-proven protocols. We will delve into the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Strategic Functionalization: A Positional Guide
The this compound core offers several key sites for chemical modification. This guide will focus on the most synthetically accessible and impactful positions: the N1 amide nitrogen and the C5 and C7 chloro-substituted carbons. We will explore methodologies for N-alkylation and palladium-catalyzed cross-coupling reactions, which are robust and versatile tools in the synthetic chemist's arsenal.
Caption: Key reactive sites on the this compound core.
Part 1: N-Alkylation at the N1 Position
The amide nitrogen (N1) of the quinolin-2(1H)-one ring is a readily accessible site for functionalization. N-alkylation introduces substituents that can modulate solubility, metabolic stability, and target engagement. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.
Causality Behind Experimental Choices:
The N-H bond of the amide is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. The choice of base is a balance between reactivity and selectivity. A strong base like sodium hydride (NaH) will quantitatively deprotonate the amide, leading to a highly reactive nucleophile. However, for substrates with base-sensitive functional groups, a milder base such as potassium carbonate (K2CO3) is preferred.[4] The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the amide anion, and is generally unreactive towards the alkylating agent.
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Commercially Available | >98% |
| Alkyl Halide (e.g., Benzyl bromide) | Commercially Available | Reagent Grade |
| Potassium Carbonate (K2CO3), anhydrous | Commercially Available | >99% |
| Dimethylformamide (DMF), anhydrous | Commercially Available | >99.8% |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of the quinolinone.
-
Add the desired alkyl halide (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Sources
Troubleshooting & Optimization
Technical Support Center: Reactions of 5,7-Dichloroquinolin-2(1H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-Dichloroquinolin-2(1H)-one. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during the chemical modification of this versatile scaffold. By understanding the underlying reactivity and potential side reactions, you can optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: I'm attempting an N-alkylation of this compound, but my LC-MS and NMR show two products with the same mass. What is the likely side product and how can I favor my desired N-alkylated product?
Answer:
The most probable side product is the O-alkylated isomer. The 2-quinolinone scaffold possesses two nucleophilic sites: the nitrogen atom of the lactam (N1) and the oxygen atom of the carbonyl group (C2), which can exist in its enol tautomer, 2-hydroxyquinoline. This ambident nucleophilicity leads to a competition between N-alkylation and O-alkylation.[1][2][3][4][5]
Causality: The regioselectivity of the alkylation is influenced by several factors, including the nature of the solvent, the base, the electrophile, and the temperature.
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen anion is a "harder" nucleophile, while the oxygen anion is a "softer" nucleophile. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder nitrogen center, while softer electrophiles (e.g., benzyl bromide) can show increased reaction at the softer oxygen center.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation, as they solvate the cation of the base, leaving the harder nitrogen anion more accessible. Polar protic solvents can solvate both the anion and cation, potentially favoring O-alkylation under certain conditions.
-
Counter-ion Effects: The choice of base is critical. Strong bases like sodium hydride (NaH) will generate the quinolinone anion. The nature of the resulting counter-ion (e.g., Na+) can influence the reaction site.
Troubleshooting Protocol:
-
Reaction Condition Modification:
-
Base Selection: Employ a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) to fully deprotonate the nitrogen.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or THF.
-
Temperature Control: Conduct the reaction at a lower temperature to enhance selectivity.
-
-
Characterization of Isomers:
-
NMR Spectroscopy: The N- and O-alkylated isomers can be distinguished by ¹H and ¹³C NMR. In ¹H NMR, the chemical shift of the protons on the alkyl group will differ. For instance, the benzylic protons of an O-benzyl group will be at a different chemical shift compared to an N-benzyl group.[2] 2D NMR techniques like HMBC and NOESY can definitively establish the point of attachment.[3][4]
-
FTIR Spectroscopy: The N-alkylated product will retain the characteristic lactam C=O stretch, while the O-alkylated product will show a C=N stretch and the absence of the C=O band.
-
Workflow for Optimizing N-Alkylation:
Caption: Workflow for troubleshooting N- vs. O-alkylation.
Question 2: My reaction mixture shows a product with a mass corresponding to the loss of one or both chlorine atoms. What is happening and how can I prevent it?
Answer:
You are likely observing dehalogenation, a side reaction where one or both of the chlorine atoms are replaced by a hydrogen atom.[6] This can occur under reductive conditions or via certain catalytic pathways.
Causality:
-
Reductive Dehalogenation: The presence of a reducing agent in your reaction mixture can lead to the cleavage of the C-Cl bond.[7][8] Common laboratory reagents that can act as reducing agents include certain bases, solvents, or additives. For example, reactions at high temperatures in the presence of a base like potassium hydroxide in polyethylene glycol have been shown to cause reductive dehalogenation of chloroquinolines.[7]
-
Catalytic Dehalogenation: Trace amounts of transition metal catalysts (e.g., palladium, nickel) from previous steps, in the presence of a hydrogen source (e.g., solvent, amine), can catalyze the dehalogenation.
Troubleshooting Protocol:
-
Reagent Purity: Ensure all reagents and solvents are free from contaminants that could act as reducing agents or metal catalysts.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions, particularly if oxidative or reductive processes are suspected.
-
Avoid Harsh Conditions: If possible, avoid excessively high temperatures and prolonged reaction times, which can promote dehalogenation.
-
Alternative Catalysts: If your primary reaction is a cross-coupling, ensure the chosen catalyst and ligands are selective for the desired transformation over dehalogenation.
Question 3: After my reaction and work-up, I have a significant amount of a water-soluble impurity that I did not expect. What could this be?
Answer:
A likely water-soluble side product is the result of hydrolysis of the lactam ring in the quinolinone. This would open the ring to form an amino acid derivative.
Causality:
-
Acid- or Base-Catalyzed Hydrolysis: The amide bond in the lactam can be cleaved under strong acidic or basic conditions, especially at elevated temperatures.[9][10] If your reaction work-up involves a harsh acid or base wash, this could be the cause.
Troubleshooting Protocol:
-
Milder Work-up Conditions: Use milder acids (e.g., dilute citric acid) or bases (e.g., sodium bicarbonate solution) during the aqueous work-up.
-
Temperature Control: Perform extractions and washes at room temperature or below.
-
pH Monitoring: Carefully monitor the pH during the work-up to avoid extremes.
Hydrolysis Side Product Formation:
Caption: Hydrolysis of the quinolinone lactam ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products to expect when working with this compound?
A1: The most common side products can be categorized as follows:
-
Isomeric Products: Primarily N- vs. O-alkylation products.
-
Products of Substitution: Nucleophilic substitution at the C5 or C7 chlorine atoms.
-
Dehalogenated Products: Loss of one or both chlorine atoms.
-
Hydrolysis Products: Opening of the lactam ring.
-
Unreacted Starting Material: Incomplete conversion.
Q2: How can I purify my desired product from these side products?
A2: Column chromatography is the most effective method for separating the common side products from your desired compound.[11] A gradient elution using a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically effective. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.
Q3: Are there any specific analytical techniques that are particularly useful for identifying these impurities?
A3: A combination of techniques is recommended for unambiguous identification:[12][13][14][15]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the impurities and separate them from the main product.
-
High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and predict the elemental composition of the side products.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the exact structure of the impurities.
-
FTIR Spectroscopy: To identify key functional groups and differentiate between isomers like N- and O-alkylated products.
Table 1: Summary of Common Side Products and Identification Methods
| Side Product Class | Potential Cause | Key Identification Technique(s) | Mitigation Strategy |
| O-Alkylated Isomer | Ambident nucleophilicity of the quinolinone | NMR (¹H, ¹³C, HMBC), FTIR | Optimize base, solvent, and temperature |
| Dehalogenated Product | Reductive conditions, catalytic side reactions | Mass Spectrometry (MS) | Use purified reagents, inert atmosphere |
| Hydrolyzed Product | Harsh acidic or basic work-up | LC-MS (observe water-soluble peak) | Use milder work-up conditions |
| Nucleophilic Substitution | Reaction with nucleophiles at C5/C7 | MS, NMR | Control stoichiometry and reactivity |
References
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
5,7-Dichloroquinolin-8-ol. (2009). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971). Google Patents.
-
Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
-
A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Clycol(400)/Xylene Mixtures. (1990). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
- Preparation of dihydroxyquinoline and certain derivatives. (1982). Google Patents.
-
N- and O- alkylation of a quinolone fluorophore. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
HYDROLYSIS REACTIONS. (2018). Retrieved January 23, 2026, from [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved January 23, 2026, from [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. Retrieved January 23, 2026, from [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. Retrieved January 23, 2026, from [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. (2016). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). Impactfactor. Retrieved January 23, 2026, from [Link]
-
Dehalogenation. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Impurity Identification & Characterization. (n.d.). Resolian. Retrieved January 23, 2026, from [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Role of reduced flavin in dehalogenation reactions. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
5,7-Dichloro-8-quinolinol Glucuronide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. esisresearch.org [esisresearch.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolian.com [resolian.com]
Technical Support Guide: Troubleshooting Poor Aqueous Solubility of 5,7-Dichloroquinolin-2(1H)-one
This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to diagnose and overcome solubility challenges with 5,7-Dichloroquinolin-2(1H)-one in aqueous buffers. Our approach is grounded in physicochemical principles to ensure robust and reproducible experimental outcomes.
Section 1: Understanding the Root Cause - Physicochemical Profile
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound stems directly from its molecular structure. Several key features contribute to this property:
-
High Lipophilicity: The molecule possesses a large, rigid aromatic quinolinone core. The two chlorine atoms further increase its lipophilicity ("fat-loving" nature), causing it to preferentially associate with non-polar environments over water. This is quantified by its high predicted octanol-water partition coefficient (XLogP3).[1][2]
-
Crystalline Structure: As a planar, solid compound, it likely forms a stable crystal lattice.[3] Significant energy is required to break these intermolecular bonds before the individual molecules can be solvated by water, a process known as overcoming the lattice energy.
-
Weakly Acidic Nature: The compound contains a lactam functional group (-C(=O)-NH-). The hydrogen on the nitrogen (N1) is weakly acidic. In neutral pH buffers (typically pH 7.0-7.4), the molecule exists predominantly in its neutral, un-ionized form, which is the least soluble state.[4]
These properties are summarized in the table below. Understanding them is the first step in designing an effective solubilization strategy.
| Property | Predicted Value/Description | Implication for Aqueous Solubility |
| Molecular Formula | C₉H₅Cl₂NO | - |
| Molecular Weight | 214.05 g/mol | Contributes to overall size and lattice energy. |
| Predicted XLogP3 | ~2.5 - 3.0 | High value indicates strong lipophilicity and poor water solubility.[1] |
| Predicted pKa (N-H) | ~8.5 - 9.5 | The molecule is primarily neutral at physiological pH. Solubility should increase significantly at pH > 10. |
| Appearance | Crystalline Solid | High lattice energy must be overcome for dissolution.[3] |
Note: Experimental data for this specific compound is limited. Predicted values are derived from computational models based on the quinolinone scaffold and are intended to guide initial strategy.
Section 2: A Systematic Troubleshooting Workflow
Encountering precipitation is a common issue. The following workflow provides a logical sequence of steps to resolve the problem, starting with the simplest and most common solutions.
Caption: A step-by-step decision tree for troubleshooting solubility.
Section 3: Detailed Protocols and FAQs
FAQ 1: I'm seeing precipitation when I add my DMSO stock to my buffer. What's the first thing I should do?
A1: This phenomenon, often called "crashing out," typically happens when a compound that is highly soluble in a neat organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.
Causality: The final concentration of the organic co-solvent is insufficient to keep the compound in solution. For highly lipophilic compounds, even 1% final DMSO might not be enough.
Immediate Actions:
-
Verify Stock Integrity: Ensure your stock solution in 100% DMSO is fully dissolved and shows no crystals. If necessary, gently warm (to 30-40°C) and sonicate.
-
Increase Co-solvent Percentage: The simplest fix is to increase the final concentration of DMSO in your aqueous buffer. Try preparing your working solution with 2%, 5%, or even up to 10% DMSO.[5] However, always verify the tolerance of your specific assay for the co-solvent, as high concentrations can affect biological systems.[6]
-
Slow Dilution: Instead of adding a small volume of stock directly into a large volume of buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
Protocol 1: Systematic Co-Solvent Screen
This protocol helps determine the minimum co-solvent concentration required to maintain solubility at your target concentration.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to make a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Set Up Test Vials: In separate microcentrifuge tubes, prepare your final aqueous buffer containing varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%).
-
Spike and Observe: Add the stock solution to each vial to achieve your desired final compound concentration.
-
Equilibrate and Inspect: Vortex each tube thoroughly. Allow them to sit at room temperature for at least 30 minutes. Inspect each tube visually against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles).
| Co-Solvent | Typical Starting % (v/v) | Pros | Cons |
| DMSO | 0.5 - 5% | Excellent solubilizing power for hydrophobic compounds.[5] | Can be toxic to cells at >1%; may interfere with some assays. |
| Ethanol | 1 - 10% | Less toxic than DMSO for many cell-based assays. | Weaker solvent than DMSO; may require higher percentages. |
| PEG 400 | 5 - 20% | Low toxicity; often used in formulations. | Can be viscous; may affect protein interactions. |
FAQ 2: My compound is still not soluble enough. How can I use pH to my advantage?
A2: You can leverage the weakly acidic N-H proton of the lactam ring. By raising the pH of the buffer significantly above the compound's pKa (~9.0), you can deprotonate this group. This creates a negatively charged anionic species, which is vastly more soluble in water than the neutral form.
Causality: The Henderson-Hasselbalch equation dictates that at a pH two units above the pKa, over 99% of the compound will be in its ionized (conjugate base) form. This charged species has much stronger interactions with polar water molecules.[4]
Caption: pH-dependent ionization of this compound.
Protocol 2: pH-Solubility Screening
-
Prepare Buffers: Prepare a series of buffers with different pH values. For this compound, focus on the alkaline range (e.g., pH 7.5, 8.5, 9.5, 10.5). Common buffers like CHES or CAPS are suitable for this range.
-
Prepare Samples: Add a fixed amount of your DMSO stock solution to each buffer to achieve your target final concentration (keeping the final DMSO percentage constant and low, e.g., 1%).
-
Equilibrate and Measure: Cap the vials, vortex, and allow them to equilibrate (e.g., by rotating at room temperature for 1-2 hours).
-
Separate and Quantify: Centrifuge the samples at high speed (e.g., >14,000 x g for 15 minutes) to pellet any undissolved compound.
-
Analyze Supernatant: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
Self-Validation: Always include a control where you add the same amount of compound to a buffer where it is known to be insoluble (e.g., neutral pH) and one where it is expected to be fully soluble (e.g., 100% DMSO) to validate your analytical measurement.
FAQ 3: I cannot alter the pH for my experiment. What are my other options?
A3: If pH modification is not possible, you can use specialized formulating agents called excipients. The two most common classes for laboratory-scale work are cyclodextrins and non-ionic surfactants.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate the lipophilic quinolinone molecule, forming an "inclusion complex" where the "guest" molecule is shielded from the water, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[9]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core and a hydrophilic shell. The this compound can partition into the hydrophobic core, effectively being solubilized within the micellar structure.[10]
Protocol 3: Trial with Solubilizing Excipients
-
Prepare Excipient Stocks:
-
Prepare a 10% (w/v) stock solution of HP-β-CD in your experimental buffer.
-
Prepare a 1% (v/v) stock solution of Tween® 80 in your experimental buffer.
-
-
Serial Dilution: Create serial dilutions of these excipient stocks in your buffer to test a range of final concentrations (e.g., for HP-β-CD: 2%, 1%, 0.5%; for Tween® 80: 0.1%, 0.05%, 0.01%).
-
Add Compound: Spike each dilution with your compound from a concentrated DMSO stock, keeping the final DMSO percentage constant and minimal (e.g., ≤1%).
-
Equilibrate and Observe: Vortex and let the solutions equilibrate for at least 30 minutes. Visually inspect for clarity.
-
Assay Compatibility Check: Crucially , run a control experiment with the excipient alone (without your compound) in your assay to ensure it does not produce a false positive or negative signal.
Section 4: Summary of Strategies & Best Practices
| Strategy | Mechanism | Pros | Cons & Considerations |
| Co-Solvents | Reduces the polarity of the aqueous medium. | Simple, fast, and effective for moderate increases in solubility.[11] | Potential for assay interference or cellular toxicity at higher concentrations.[5] |
| pH Adjustment | Ionizes the molecule to a more polar, soluble form. | Can produce dramatic increases in solubility; cost-effective. | Requires the assay to be tolerant of non-physiological pH. May alter compound activity. |
| Excipients | Encapsulation within a hydrophilic shell (micelle or cyclodextrin). | Highly effective; can work at neutral pH.[12] | Can interfere with assays (e.g., protein binding); more complex preparation. |
Best Practices:
-
Start Simple: Always begin by optimizing the co-solvent concentration before moving to more complex methods.
-
Know Your Assay: Before implementing any solubilization strategy, confirm that the required solvent, pH, or excipient is compatible with your downstream biological or analytical assay.
-
Document Everything: Keep detailed records of the exact composition of your buffers and the final concentrations of all components (compound, co-solvent, etc.) to ensure reproducibility.
-
Visual Inspection is Key: A clear, particulate-free solution is the goal. Use a strong light source and a dark background to carefully inspect for any hint of precipitation.
References
-
Ban, S., et al. (2009). 5,7-Dichloroquinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1631. [Link]
-
Cimino, C., et al. (2024). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 29(3), 698. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]
-
Szabó, Z. I., et al. (2015). Effect of pH on the formation of inclusion complexes between β-lactam antibiotics and 2-hydroxypropyl-β-cyclodextrin in aqueous solution. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 83, 137-146. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(11), 1500. [Link]
-
National Center for Biotechnology Information (n.d.). 5,7-Dichloroquinoline. PubChem Compound Database. Retrieved from [Link]
-
Drug Discovery Online (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Wikipedia (n.d.). Quinoline. [Link]
-
Dimitrov, S. D., et al. (2018). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology and Environmental Safety, 148, 726-732. [Link]
-
Chemsrc (n.d.). 5,7-Dichloroquinoline. [Link]
-
Tomida, H., et al. (1977). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 66(3), 403-406. [Link]
-
Varga, B., et al. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 25(7), 3907. [Link]
-
ResearchGate (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. [Link]
-
Tsuji, A., et al. (1978). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences, 67(8), 1059-1066. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Critical Reviews in Therapeutic Drug Carrier Systems, 29(5), 429-476. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]
-
ResearchGate (n.d.). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
ResearchGate (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]
-
ResearchGate (2015). Study of pH-dependent drugs solubility in water. [Link]
-
O'Donnell, P. B., & Smyth, T. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
B-Báti, G., et al. (2015). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences, 104(9), 3019-3029. [Link]
-
Kopesky, P. W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56214. [Link]
-
ResearchGate (2024). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. [Link]
-
MDPI (n.d.). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. [Link]
-
ACD/Labs (n.d.). LogP—Making Sense of the Value. [Link]
-
Alfa Chemistry (2023). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. [Link]
-
PeerJ (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
MDPI (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]
-
National Center for Biotechnology Information (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. [Link]
-
Sai Life Sciences (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
ResearchGate (2023). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. 5,7-Dichloroquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5,7-Dichloroquinolin-2(1H)-one
Welcome to the Technical Support Center for the purification of 5,7-Dichloroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Drawing upon established principles of organic chemistry and insights from the purification of structurally related molecules, we provide a comprehensive resource in a user-friendly question-and-answer format.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties and purification strategies for this compound.
Q1: What are the primary challenges in purifying this compound?
The purification of this compound presents a unique set of challenges primarily stemming from its molecular structure:
-
Low Solubility: The planar, rigid ring system and the presence of two chlorine atoms contribute to strong intermolecular forces, leading to poor solubility in many common organic solvents. This can make recrystallization and chromatographic techniques challenging.
-
Keto-Enol Tautomerism: Quinolin-2(1H)-ones exist in equilibrium between the keto (amide) and enol (2-hydroxyquinoline) forms. This equilibrium is solvent-dependent and can lead to issues such as band broadening in chromatography and the appearance of multiple spots on a TLC plate for a single compound.[1][2] The presence of different tautomers can also affect crystallization.
-
Potential for Degradation: Halogenated quinolines and related heterocycles can be susceptible to degradation, particularly on acidic or highly active stationary phases like silica gel.[3]
-
Removal of Isomeric Impurities: The synthesis of this compound may result in the formation of other dichlorinated or monochlorinated quinolinone isomers, which can be difficult to separate due to their similar polarities.
Q2: What is the significance of keto-enol tautomerism in the purification process?
The tautomeric equilibrium between the keto and enol forms of this compound is a critical factor to consider. The ratio of these tautomers can be influenced by solvent polarity, pH, and temperature.[1]
-
In Chromatography: A dynamic equilibrium between tautomers on the stationary phase can result in tailing peaks in HPLC or streaking in column chromatography. It is often beneficial to use a mobile phase that favors one tautomer. For instance, polar aprotic solvents may favor the keto form, while polar protic solvents might stabilize the enol form through hydrogen bonding.
-
In Crystallization: The presence of multiple tautomers in solution can inhibit crystal nucleation and growth, leading to the formation of oils or amorphous solids. The choice of crystallization solvent should ideally favor one tautomer to promote the formation of a well-defined crystal lattice.
Below is a diagram illustrating the keto-enol tautomerism of this compound.
Caption: Keto-enol tautomerism of this compound.
Q3: What are the recommended starting solvents for solubility testing and recrystallization?
Due to the lack of specific solubility data for this compound, we can infer suitable solvents from its structural analogs, such as 5,7-dichloro-8-hydroxyquinoline.[4] A systematic approach to solvent screening is recommended.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Strong dipole-dipole interactions can overcome the intermolecular forces of the solute. Often good for dissolving the compound but may require an anti-solvent for crystallization. |
| Polar Protic | Ethanol, Methanol, Acetic Acid | Low to Moderate | Capable of hydrogen bonding, but the bulky, nonpolar regions of the molecule may limit solubility. Good candidates for single-solvent recrystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for dissolving the compound for chromatography, but may not be ideal for recrystallization due to their volatility. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Moderate | Can act as hydrogen bond acceptors. Dioxane has been shown to be a good solvent for related compounds.[5] |
| Nonpolar | Hexane, Toluene | Very Low | Unlikely to be effective as primary solvents but can be used as anti-solvents in a two-solvent recrystallization system. |
Recommendation: Start by testing the solubility of a small amount of your crude material in DMF, DMSO, ethanol, and acetic acid at room temperature and with gentle heating.
II. Troubleshooting Guide
This guide provides step-by-step solutions to common problems encountered during the purification of this compound.
Problem 1: Low recovery after recrystallization.
-
Cause A: Using too much solvent.
-
Solution: Concentrate the mother liquor by carefully evaporating a portion of the solvent and attempt to recrystallize again.
-
-
Cause B: The compound is moderately soluble in the cold solvent.
-
Solution: Cool the crystallization mixture in an ice bath or refrigerator to maximize precipitation.
-
-
Cause C: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and filter flask. Add a small amount of hot solvent to the filtration setup just before filtering your solution.
-
Problem 2: The compound oils out during recrystallization.
-
Cause A: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Cause B: The solution is too concentrated.
-
Solution: Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
-
Cause C: Rapid cooling.
-
Solution: Ensure the solution cools to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Problem 3: The compound streaks or shows multiple spots on TLC, even after purification.
-
Cause A: Tautomerism.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of acetic acid or triethylamine to the eluent to suppress the equilibrium by favoring one form.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
-
-
Cause B: Decomposition on the TLC plate.
-
Solution: Spot the TLC plate and elute it immediately. Avoid letting the spot dry on the plate for an extended period.
-
Problem 4: The compound is difficult to separate from impurities by column chromatography.
-
Cause A: Co-eluting impurities of similar polarity.
-
Solution:
-
Optimize the Mobile Phase: Use a shallow gradient of a more polar solvent in a less polar solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Try a Different Adsorbent: If using silica gel, consider switching to reverse-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
-
-
Cause B: Tautomerism leading to band broadening.
-
Solution: As with TLC, add a modifier to the mobile phase (e.g., 0.1% acetic acid) to push the equilibrium towards one tautomer.
-
The following workflow provides a decision-making framework for selecting a purification strategy.
Caption: Decision workflow for purification of this compound.
III. Experimental Protocols
The following are generalized protocols that should be adapted based on your specific experimental observations.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add ~10-20 mg of crude this compound. Add a potential recrystallization solvent (e.g., ethanol, acetic acid) dropwise at room temperature until the solid just dissolves. If it is insoluble, heat the mixture gently. A good single solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane). If solubility is an issue, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting with the least polar mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
IV. Analytical Methods for Purity Assessment
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A starting point is a mixture of a nonpolar solvent like hexanes or toluene with a more polar solvent like ethyl acetate or acetone. The ratio should be adjusted to achieve an Rf value of 0.3-0.4 for the product.
-
Visualization: UV light (254 nm).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., around 254 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product. The presence of sharp, well-defined peaks and the absence of signals corresponding to impurities are indicative of high purity. The spectra should be recorded in a deuterated solvent in which the compound is sufficiently soluble, such as DMSO-d₆ or CDCl₃.
-
References
- Pavithra, B. H., et al. (2011). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. Chronicles of Young Scientists, 2(1), 47.
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S.
- The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.
- Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
- 5,7-Dichloro-8-quinolinol 99%. Sigma-Aldrich.
- Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 2023.
- Preparation process of high purity 2, 6-dichloro quinoxaline.
- 5,7-Dichloro-8-hydroxyquinoline. Solubility of Things.
- Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC, NIH.
- Separation of 5,7-Dichloro-8-hydroxy-2-methylquinoline on Newcrom R1 HPLC column. newcrom.com.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
- The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
- Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes.
- 5,7-Dichloro-8-hydroxyquinoline(773-76-2) 1H NMR spectrum. ChemicalBook.
- On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules.
- CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). UNCW.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases
- Quinoline compounds and process of making same. U.S.
- Purification of Organic Compounds by Flash Column Chrom
- Water Purification Methods and Steps: A Complete Guide. Microbe Notes.
- Purification method of 8-hydroxyquinoline crude product.
- 5,7-Dichloroquinolin-8-ol. PMC, NIH.
- What impact does tautomerism have on drug properties and development?. ChemRxiv.
- Common Solvents for Crystalliz
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIV
- Procedure for Disinfection of Drinking W
- Chromatography and Separ
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC, NIH.
- Purific
- NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Syllabus for Chemistry (SCQP08).
- HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clav
- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
Sources
addressing 5,7-Dichloroquinolin-2(1H)-one precipitation in cell culture media
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5,7-Dichloroquinolin-2(1H)-one. This document provides in-depth troubleshooting for a common issue encountered by researchers: precipitation of the compound in aqueous cell culture media. Our goal is to provide you with the causal explanations and validated protocols necessary to ensure the successful use of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?
This is a classic case of "solvent-shifting" or "DMSO shock" precipitation. This compound, like many quinolinone derivatives, is a hydrophobic (lipophilic) molecule with very low solubility in water.[1][2] While it dissolves readily in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this does not change its inherent insolubility in the aqueous environment of your cell culture medium.
When a concentrated DMSO stock is rapidly diluted into the medium, the DMSO disperses, and the individual compound molecules are suddenly exposed to an aqueous environment they cannot stay dissolved in. This forces them to crash out of solution and form a solid precipitate.[3]
Q2: What are the key properties of this compound that I should be aware of?
While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and related quinoline compounds. These properties are critical to understanding its behavior.
| Property | Predicted Value/Characteristic | Implication for Cell Culture |
| Molecular Structure | A planar, heterocyclic aromatic compound with two chlorine atoms. | The aromatic rings and chlorine atoms contribute significantly to its hydrophobicity. |
| Aqueous Solubility | Very low. Quinolinone derivatives are known to be poorly soluble in water.[1][2] | Prone to precipitation in cell culture media, which is >95% water. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be high (e.g., >3). A related compound, 5,7-dichloroquinoline, has a calculated XLogP3 of 3.6.[4][5] | A high LogP value confirms the compound is lipophilic and prefers fatty/oily environments over aqueous ones.[6][7] |
| Primary Organic Solvent | Dimethyl Sulfoxide (DMSO).[8] | DMSO is an effective solvent for creating a stock solution, but its concentration in the final culture medium must be carefully controlled to avoid cytotoxicity.[9] |
Q3: Is the precipitate toxic to my cells? Can I just ignore it?
You should not ignore the precipitate. The formation of a solid has several negative consequences:
-
Unknown Concentration: The actual concentration of the dissolved, active compound in your medium is unknown and significantly lower than your target concentration, rendering your experimental results unreliable.
-
Physical Interference: The solid particles can interfere with cell adhesion, morphology, and proliferation.
-
Assay Interference: Precipitate can scatter light, interfering with absorbance- or fluorescence-based assays (e.g., MTT, CellTiter-Glo®).
-
Potential Cytotoxicity: While the compound itself may have a biological effect, the precipitate can cause physical stress or localized high concentrations that lead to non-specific cytotoxicity.
Section 2: Root Cause Analysis & Mechanism
Understanding the mechanism of precipitation is key to solving it. The diagram below illustrates the process of "DMSO shock" that occurs upon dilution.
Caption: DMSO Shock Precipitation Workflow.
Section 3: Step-by-Step Troubleshooting Protocols
Follow this decision tree to systematically address the precipitation issue.
Caption: Troubleshooting Decision Tree.
Protocol 1: Optimized Dilution Technique
Causality: Rapid, large-volume dilutions are the primary cause of precipitation. This protocol minimizes the shock by performing a gradual, multi-step dilution.
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 10-50 mM stock solution of this compound in 100% cell culture-grade DMSO. Ensure it is fully dissolved.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if used) to 37°C. In a sterile microcentrifuge tube, perform a 1:10 or 1:20 intermediate dilution of your DMSO stock into the warm medium.
-
Expert Tip: Pipette the DMSO stock directly into the medium, not onto the wall of the tube. Immediately vortex or flick the tube gently for 5-10 seconds to ensure rapid and even mixing.[10] This is the most critical step.
-
-
Final Dilution: Immediately take the required volume from this intermediate dilution and add it to your bulk culture medium in the cell plate or flask. Gently swirl the plate to mix.
-
Visual Confirmation: Before treating your cells, inspect the final medium under a microscope. Look for any signs of fine crystalline precipitate.
Protocol 2: Leveraging Serum Proteins as Carriers
Causality: For highly hydrophobic compounds, serum proteins like albumin can act as natural carriers, binding to the compound and keeping it in solution.[11] Hydrophobic molecules can bind to hydrophobic pockets on serum albumin, effectively shielding them from the aqueous environment.[12][13]
Methodology:
-
Prepare High-Concentration Stock: As in Protocol 1, start with a 10-50 mM stock in 100% DMSO.
-
Pre-complex with Serum: In a sterile microcentrifuge tube, add a small volume of Fetal Bovine Serum (FBS) or other serum used in your culture (e.g., 50 µL).
-
Add Stock to Serum: Add the required volume of your DMSO stock directly into the serum. For example, to make a final concentration of 10 µM in 10 mL of medium with a 20 mM stock, you would add 5 µL of stock to the serum.
-
Mix and Incubate: Gently vortex the serum-compound mixture for 30 seconds. Let it incubate at room temperature for 5-10 minutes. This allows time for the compound to bind to the serum proteins.
-
Final Dilution: Add the serum-compound mixture to your serum-free basal medium to create your final complete medium, and then add to your cells.
-
Visual Confirmation: Check for precipitation with a microscope.
Protocol 3: Advanced Solubilization with Cyclodextrins
Causality: If standard methods fail, a solubilizing agent may be required. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[15][] Methyl-β-cyclodextrin (MβCD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in cell culture.[17]
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a sterile stock solution of HP-β-CD in your basal cell culture medium (without serum) at a concentration of 10-50 mM.
-
Incorporate Compound: Warm the HP-β-CD solution to 37°C. Add the required amount of your 100% DMSO stock solution directly to the HP-β-CD solution while vortexing.
-
Expert Tip: The molar ratio of cyclodextrin to your compound should be high (e.g., 100:1 or greater) to ensure efficient encapsulation.
-
-
Incubate for Complexation: Incubate the mixture for at least 1 hour at 37°C with gentle agitation to allow for the formation of the inclusion complex.
-
Final Preparation: This solution can now be used as your final treatment medium or be further diluted in complete medium.
-
Important Control: You MUST include a "vehicle control" of cells treated with the same concentration of HP-β-CD alone, as cyclodextrins can have their own effects on cells (e.g., by extracting cholesterol from cell membranes).[15]
References
-
Solubility of Things. 5,7-Dichloro-8-hydroxyquinoline. [Link]
-
ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? [Link]
-
MDPI. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]
-
MDPI. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. [Link]
-
ACS Publications. Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. [Link]
-
Wikipedia. Quinoline. [Link]
-
PubChem. 5,7-Dichloroquinoline. [Link]
-
NIH. Protein Adsorption Alters Hydrophobic Surfaces Used for Suspension Culture of Pluripotent Stem Cells. [Link]
-
PMC - NIH. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
ResearchGate. Small molecule dissolved in 100% DMSO formed crystals in culture media. Can I use beta-cyclodextrin derivative as a solvent for Vitro study? [Link]
-
Chemsrc. 5,7-Dichloroquinoline | CAS#:4964-77-6. [Link]
-
ResearchGate. Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration. [Link]
-
PubMed. Diffusion-based extraction of DMSO from a cell suspension in a three stream, vertical microchannel. [Link]
-
ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media? [Link]
-
MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
- Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
PMC - NIH. Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. [Link]
-
ResearchGate. Determination and correlation of aqueous solubilities for quinolones. [Link]
-
MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
-
Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Link]
-
ACS Publications. Hydrophobic Interactions in Proteins: Conformation Changes in Bovine Serum Albumin below pH 5. [Link]
-
LifeTein. DMSO usage in cell culture. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Alchemist-chem. 5,7-Dichloro-8-hydroxyquinoline Properties, Uses, Safety Data & Supplier in China. [Link]
-
Solubility of Things. 2-Quinolinone. [Link]
-
PMC - NIH. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
NIH. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. 5,7-Dichloroquinoline | C9H5Cl2N | CID 21766648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,7-Dichloroquinoline | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins [sigmaaldrich.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Separation of 5,7-Dichloroquinolin-2(1H)-one Isomers
Welcome to the technical support center for the chromatographic challenges associated with 5,7-dichloroquinolin-2(1H)-one and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their High-Performance Liquid Chromatography (HPLC) methods for these specific compounds. Here, we will delve into common issues, provide practical troubleshooting advice, and answer frequently asked questions to enhance the resolution and reliability of your separations.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: We are observing poor resolution between the isomers of this compound. What are the primary causes and how can we improve the separation?
Answer:
Poor resolution between closely related isomers like those of this compound is a common challenge. The root causes often lie in suboptimal stationary phase selection, mobile phase composition, or a combination of both. These isomers likely have very similar polarities and hydrodynamic volumes, making them difficult to resolve with standard C18 columns.
Causality and Strategic Solutions:
The key to separating positional isomers is to exploit subtle differences in their electronic and steric properties. This requires a stationary phase that can engage in more specific interactions than just hydrophobicity.
-
Secondary Interactions: Standard reversed-phase columns primarily separate based on hydrophobicity. For isomers with similar logP values, this mechanism is often insufficient.[1][2] We need to leverage secondary interaction mechanisms.
-
Stationary Phase Selection: Phenyl-based columns are an excellent starting point as they can induce dipole-dipole and π-π stacking interactions, which can differ significantly between isomers depending on the position of the chloro-substituents.[2][3] Columns with polar-embedded groups or those designed for aromatic compound separation can also offer unique selectivity.[2]
-
Mobile Phase Optimization: The organic modifier and pH of the mobile phase are critical. Acetonitrile and methanol interact differently with analytes and the stationary phase. Experimenting with both can reveal significant changes in selectivity. The pH of the mobile phase will affect the ionization state of the quinolinone ring, which can dramatically alter retention and selectivity.[4][5]
Experimental Protocol: Method Development for Isomer Resolution
-
Column Screening:
-
Begin with a standard C18 column to establish a baseline chromatogram.
-
Screen a phenyl-hexyl or biphenyl column to introduce π-π interaction capabilities.
-
Consider a polar-embedded phase column (e.g., amide or carbamate) to exploit differences in polarity.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Develop gradients using both acetonitrile and methanol as the organic modifier (Mobile Phase B). A typical starting point would be a gradient from 10% to 90% B over 15-20 minutes.[6]
-
pH Study: Prepare mobile phase A (aqueous) with buffers at different pH values (e.g., pH 2.5, 4.5, and 7.0). Quinolones are basic, so their retention will be sensitive to pH.[7] Operating at a pH that keeps the analytes in a single, non-ionized state often improves peak shape and reproducibility.[4]
-
-
Temperature Effects:
-
Analyze your samples at different column temperatures (e.g., 25°C, 40°C, and 50°C). Temperature can affect selectivity by altering the thermodynamics of analyte-stationary phase interactions.
-
Data Summary Table for Method Development:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Column | C18 | Phenyl-Hexyl | Polar-Embedded | Varying selectivity mechanisms (hydrophobic, π-π, polar interactions)[2][3] |
| Mobile Phase B | Acetonitrile | Methanol | - | Different solvent strengths and selectivities |
| Mobile Phase A (pH) | 2.5 (e.g., 0.1% Formic Acid) | 4.5 (e.g., Acetate Buffer) | 7.0 (e.g., Phosphate Buffer) | To control the ionization of the basic quinolinone moiety[4][7] |
| Temperature | 30°C | 40°C | 50°C | To influence retention and selectivity |
Method Development Workflow Diagram:
Caption: A logical workflow for HPLC method development to resolve isomers.
Question 2: We are experiencing significant peak tailing for our this compound isomers. What is causing this and how can it be rectified?
Answer:
Peak tailing is a common issue, especially with basic, nitrogen-containing heterocyclic compounds like quinolinones.[8] The primary cause is often secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica backbone of the column packing material.[9]
Causality and Strategic Solutions:
-
Silanol Interactions: At mid-range pH values, residual silanol groups on the silica surface can be deprotonated (negatively charged) and interact strongly with the protonated (positively charged) basic quinolinone, leading to a secondary, undesirable retention mechanism that causes peak tailing.[8][9]
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or a void at the head of the column can also cause poor peak shape.[8]
Experimental Protocol: Troubleshooting Peak Tailing
-
Mobile Phase pH Adjustment:
-
Lower the pH of the mobile phase to around 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[10] At this low pH, the silanol groups are protonated and less likely to interact with the analyte.[8]
-
Alternatively, for some columns, operating at a high pH (e.g., pH 9-10 with a suitable buffer like ammonium bicarbonate) can also be effective, as the analyte may be in its neutral form. However, ensure your column is stable at high pH.[5][11]
-
-
Use of High-Purity, End-Capped Columns:
-
Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.[9]
-
-
Competitive Mobile Phase Additives:
-
Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA can suppress MS signals if using LC-MS.
-
-
Sample Concentration Check:
-
Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you may be experiencing mass overload.
-
-
Column Maintenance:
-
If the issue persists, try flushing the column with a strong solvent or reversing the column (if permitted by the manufacturer) to wash away contaminants from the inlet frit.[8]
-
Troubleshooting Flowchart for Peak Tailing:
Caption: A step-by-step guide to diagnosing and fixing peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers particularly challenging?
The primary challenge lies in the structural similarity of the isomers. Positional isomers often have nearly identical molecular weights, polarities, and shapes, making them difficult to differentiate using standard chromatographic techniques.[3] The separation relies on exploiting subtle differences in dipole moments and the ability of the stationary phase to engage in specific interactions like π-π stacking, which can be influenced by the precise location of the chlorine atoms on the quinolinone scaffold.
Q2: What is the role of the mobile phase pH in the separation of these quinolinone isomers?
The pH of the mobile phase is a critical parameter because this compound is a basic compound. The pH determines the ionization state of the molecule.[4][5]
-
At low pH (e.g., < 4): The quinolinone nitrogen is likely to be protonated, making the molecule positively charged. This can lead to strong interactions with deprotonated silanol groups on the column, causing peak tailing.[7] However, a very low pH can suppress silanol ionization and improve peak shape.[8]
-
At neutral or high pH: The molecule will be in its neutral form. This can be advantageous for achieving good peak shape on many columns, but it's crucial to use a column that is stable at higher pH values.[5][11]
By carefully controlling the pH, you can manipulate the retention time and potentially improve the selectivity between the isomers.[4]
Q3: Can normal-phase chromatography be used to separate these isomers?
Yes, normal-phase chromatography is a viable alternative, especially if reversed-phase methods fail to provide adequate resolution. In normal-phase mode, with a polar stationary phase (like silica or diol) and a non-polar mobile phase (like hexane/ethanol), the separation is governed by adsorption and polar interactions.[12] Since the isomers may have slight differences in their polarity and ability to hydrogen bond, normal-phase chromatography can sometimes offer a completely different and more effective selectivity profile.[13]
Q4: Are there any specific sample preparation considerations for analyzing these isomers?
For optimal results, ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. Ideally, dissolve the sample in the initial mobile phase composition to avoid peak distortion. If a stronger solvent is needed for dissolution, keep the injection volume small. Also, filter your samples through a 0.22 µm or 0.45 µm filter to remove any particulates that could clog the column or system.
References
-
Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography: Application to Bee Pollen Analysis. University of Valladolid. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
Cogent. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Ito, Y., & Hewitt, C. (2017). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
PubChem. (n.d.). 5,7-Dichloroquinoline. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?[Link]
-
Science.gov. (n.d.). hplc method development: Topics by Science.gov. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. welch-us.com [welch-us.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. moravek.com [moravek.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantioseparation of 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high affinity 5-HT7 receptor ligand, by HPLC-PDA using amylose tris-(3, 5- dimethylphenylcarbamate) as a chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Roadmap for the Validation of 5,7-Dichloroquinolin-2(1H)-one as a Chemical Probe: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of small molecule tool compounds is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive framework for the validation of 5,7-Dichloroquinolin-2(1H)-one as a chemical probe. Given the current lack of extensive characterization for this compound, we present a comparative approach, outlining a validation roadmap against a well-established chemical probe, GSK1070916, an inhibitor of Aurora kinases. This guide will detail the necessary experimental workflows, from initial target hypothesis to cellular characterization, providing the rationale behind each step to ensure scientific integrity.
Introduction: The Uncharacterized Potential of this compound
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] This suggests that this compound may possess a specific and potent interaction with a biological target of interest. However, a thorough review of the scientific literature reveals a significant gap in our understanding of this particular molecule. Its primary biological target, mechanism of action, and selectivity profile remain uncharacterized, precluding its use as a reliable chemical probe.
To illustrate the standards of a well-validated probe, we will draw a direct comparison with GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases.[2] By juxtaposing the known characteristics of GSK1070916 with the necessary experimental journey for this compound, we provide a clear and actionable guide for its validation.
The Comparative Framework: An Uncharacterized Compound vs. a Validated Probe
Our validation strategy for this compound will be benchmarked against the known properties of GSK1070916. Given that many quinoline-based compounds have been identified as kinase inhibitors, we will proceed with the working hypothesis that this compound may target a protein kinase.[3]
| Feature | This compound (Status: Uncharacterized) | GSK1070916 (Status: Validated Probe) |
| Primary Target(s) | Unknown | Aurora B / Aurora C Kinases[4] |
| In Vitro Potency | To be determined | Kᵢ = 0.38 nM (Aurora B), 1.5 nM (Aurora C) |
| Cellular Potency | To be determined | EC₅₀ < 10 nM in multiple cancer cell lines[2] |
| Selectivity | Unknown | >250-fold selective for Aurora B/C over Aurora A[4] |
| Mechanism of Action | Unknown | ATP-competitive inhibitor |
| Negative Control | To be designed and synthesized | Structurally similar but inactive analogs have been used in studies. |
The Validation Workflow: A Step-by-Step Experimental Guide
The following sections detail the critical experiments required to validate this compound as a chemical probe. Each step will be presented with a corresponding protocol and a rationale for its importance.
Target Identification and In Vitro Characterization
The initial and most critical step is to identify the primary biological target(s) of this compound. A broad, unbiased screening approach is recommended.
Rationale: Based on the quinolinone scaffold's prevalence in kinase inhibitors, a comprehensive screen against a large panel of kinases is a logical starting point. The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a compound with hundreds of kinases.[5][6] This will not only help identify the primary target(s) but also provide an initial assessment of selectivity.
Protocol: KINOMEscan™ Profiling
-
Compound Submission: Provide this compound at a concentration of 10 mM in DMSO.
-
Assay Principle: The assay involves incubating DNA-tagged kinases with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[6]
-
Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a percent of control value below 10% or 35%. The dissociation constant (Kd) for high-affinity interactions can then be determined.
Comparative Insight: For GSK1070916, similar profiling would reveal high-affinity binding to Aurora B and C, with significantly weaker binding to other kinases, including Aurora A.
Rationale: Once a primary target is identified (e.g., Aurora B from KinomeScan), its inhibitory potency must be quantified using a biochemical assay. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
Protocol: In Vitro Kinase Assay (for a hypothetical Aurora B target)
-
Reagents: Recombinant human Aurora B kinase, a suitable peptide substrate (e.g., a derivative of histone H3), and ³³P-γ-ATP.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, combine the kinase, the test compound at various concentrations, and the peptide substrate.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Wash the membrane to remove unincorporated ³³P-γ-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Insight: GSK1070916 exhibits a Kᵢ of 0.38 nM against Aurora B in such assays, demonstrating high in vitro potency.
Cellular Target Engagement and Phenotypic Effects
Demonstrating that a compound interacts with its target in a complex cellular environment is crucial. Cellular target engagement assays confirm that the compound can cross the cell membrane and bind to its intended target.
Rationale: CETSA is a powerful method to assess target engagement in intact cells or cell lysates. The principle is that a protein's thermal stability is altered upon ligand binding.[7] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, one can infer target engagement.
Protocol: CETSA with Western Blotting
-
Cell Treatment: Culture a suitable cell line (e.g., HCT116, which expresses Aurora B) and treat with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[1]
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.[8]
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., Aurora B).
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement. An isothermal dose-response curve can be generated by heating at a single, fixed temperature with varying compound concentrations.
Rationale: The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[9] It provides a quantitative measure of intracellular target occupancy.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein.
-
Add a serial dilution of the test compound (this compound).
-
Add the Nano-Glo® substrate to initiate the bioluminescent reaction.
-
-
Data Acquisition: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and target engagement.
Comparative Insight: A NanoBRET™ assay for GSK1070916 and Aurora B would demonstrate a dose-dependent decrease in the BRET signal, allowing for the calculation of an intracellular IC₅₀.
Rationale: After confirming target engagement, it is essential to demonstrate a downstream functional consequence. For a kinase inhibitor, this would be a reduction in the phosphorylation of a known substrate. The ultimate goal is to link this target modulation to a cellular phenotype.
Protocol: Phospho-Substrate Western Blot and Cell Viability (MTT) Assay
-
Phospho-Substrate Western Blot:
-
Treat cells with a dose-response of this compound.
-
Lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of a known substrate of the target kinase (e.g., phospho-Histone H3 (Ser10) for Aurora B).
-
A dose-dependent decrease in the phospho-substrate signal would confirm functional inhibition of the kinase.
-
-
MTT Cell Viability Assay:
-
Seed cells in a 96-well plate and treat with a serial dilution of this compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[10]
-
Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10]
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀.
-
Comparative Insight: GSK1070916 causes a dose-dependent decrease in phospho-Histone H3 (Ser10) and inhibits cell proliferation with an EC₅₀ of less than 10 nM in many cancer cell lines.[2]
The Crucial Role of a Negative Control
Rationale: Observing a cellular phenotype upon treatment with a compound is not sufficient to attribute that phenotype to the inhibition of the intended target. Off-target effects are a common confounding factor. A well-designed negative control, a close structural analog that is inactive against the primary target, is essential to confirm that the observed phenotype is on-target.
Rationale for Design: Based on the structure-activity relationships (SAR) of quinoline and quinazolinone-based kinase inhibitors, specific functional groups are often crucial for hinge-binding and overall inhibitory activity.[11][12] For many kinase inhibitors, a key hydrogen bond donor/acceptor interaction with the kinase hinge region is essential for potent activity. A common strategy to create an inactive analog is to modify a functional group involved in this interaction. For a quinolin-2(1H)-one scaffold, the lactam NH is a potential hinge-binder. Methylation of this nitrogen to an N-methyl lactam would block its hydrogen-bonding donor capability and is predicted to significantly reduce or abolish kinase inhibitory activity.
Proposed Negative Control: 5,7-Dichloro-1-methylquinolin-2(1H)-one.
Synthesis: The synthesis of this analog would likely involve the N-methylation of this compound, a reaction that can be achieved under standard alkylation conditions.
The proposed negative control must be experimentally validated to be significantly less active or inactive against the primary target using the in vitro kinase assay described in Experiment 1.2. It should also be tested in the cellular target engagement assays (CETSA or NanoBRET) to confirm its lack of interaction with the target in cells. Ideally, the negative control should retain similar physicochemical properties to the active probe to ensure that differences in cellular phenotype are not due to altered solubility or cell permeability.
Conclusion: A Path Forward for this compound
The validation of a chemical probe is a rigorous, multi-step process that requires a combination of biochemical, cellular, and medicinal chemistry approaches. While this compound is currently an uncharacterized molecule, the framework presented in this guide provides a clear and comprehensive path to its potential validation as a chemical probe. By systematically identifying its target, quantifying its potency and selectivity, confirming its engagement in cells, and demonstrating an on-target phenotypic effect alongside a validated negative control, researchers can establish the necessary evidence to confidently use this compound to explore biological systems. The comparison with the well-validated probe GSK1070916 underscores the high standards required for a tool compound to be considered a reliable chemical probe. This roadmap not only guides the validation of this compound but also serves as a general template for the characterization of other novel small molecules with therapeutic or research potential.
References
-
The era of high-quality chemical probes - PMC - NIH. [Link]
-
Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed. [Link]
-
GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed. [Link]
-
KINOMEscan - Bio-protocol. [Link]
-
KINOMEscan® Kinase Profiling Platform. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. [Link]
-
Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - MDPI. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Joanna-Marie Howes and M - University of Cambridge. [Link]
-
(PDF) Liu, Y. & Gray, N.S. Rational design of inhibitors that bind to inactive kinase conformations. Nat. Chem. Biol. 2, 358-364 - ResearchGate. [Link]
-
Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration | Organic Letters - ACS Publications. [Link]
-
Cancer Biology - Protein - Bio-protocol. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - ResearchGate. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - ACS Publications. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
(PDF) A superior loading control for the cellular thermal shift assay - ResearchGate. [Link]
-
Chapter 26 - Drug Design: Methodology, Concepts, and Mode-of-Action. [Link]
-
Executing a NanoBRET™ Experiment: From Start to Data - Promega Connections. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]
-
KINOMEscan Technology - Eurofins Discovery. [Link]
-
Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass - YouTube. [Link]
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. chayon.co.kr [chayon.co.kr]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. scispace.com [scispace.com]
- 9. eubopen.org [eubopen.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to In Vitro Validation of 5,7-Dichloroquinolin-2(1H)-one's Target Engagement
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's engagement with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of methodologies for the in vitro validation of target engagement for 5,7-Dichloroquinolin-2(1H)-one, a quinolinone derivative. While direct studies on this specific molecule are limited, the broader class of quinolin-2(1H)-one derivatives has been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This suggests potential engagement with several key cellular targets.
This guide will therefore explore the validation of this compound's interaction with plausible target classes based on the known pharmacology of quinolinone scaffolds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Postulated Target Classes for Quinolinone Scaffolds
The quinolinone core is a privileged structure in medicinal chemistry, known to interact with various biological targets.[4] Based on extensive literature on quinolinone derivatives, we can hypothesize that this compound may engage with one or more of the following target classes:
-
Protein Kinases: Numerous quinolin-2(1H)-one derivatives have been developed as kinase inhibitors. For instance, some derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5]
-
Topoisomerases: Certain quinolinone compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to anticancer effects.[6]
-
Enzymes in Inflammatory Pathways: The anti-inflammatory properties of some quinolin-2(1H)-one derivatives are attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.[1]
-
Microbial Enzymes: Quinolone derivatives are well-known for their antimicrobial activity, often by targeting bacterial enzymes like DNA gyrase and topoisomerase IV.[7][8]
Given these potential targets, a multi-pronged approach to in vitro target engagement validation is essential. This guide will compare and contrast several state-of-the-art techniques applicable to these target classes.
Comparative Analysis of In Vitro Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the required throughput, and the specific information sought (e.g., binding affinity, thermodynamics, or cellular context). Below, we compare three robust and widely used methods.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[9] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[3]
Applicability: CETSA is broadly applicable to various target classes, including kinases, topoisomerases, and other enzymes, provided that a specific antibody for the target protein is available for detection (typically by Western blot).
Experimental Workflow:
Caption: SPR workflow for kinetic and affinity analysis.
Step-by-Step Protocol for SPR:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Measurement:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of this compound over the immobilized target protein and a reference channel (without protein).
-
Monitor the change in response units (RU) over time to measure the association phase.
-
Switch back to running buffer to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the target protein, and the resulting heat change is measured by a sensitive calorimeter.
Applicability: ITC is a gold-standard biophysical technique for characterizing the thermodynamics of binding interactions. It is applicable to any interaction that has an associated heat change and provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target validation & engagement - Inoviem [inoviem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
